molecular formula C10H6N4 B599663 2-(Pyridin-3-YL)pyrimidine-5-carbonitrile CAS No. 101688-01-1

2-(Pyridin-3-YL)pyrimidine-5-carbonitrile

货号: B599663
CAS 编号: 101688-01-1
分子量: 182.186
InChI 键: BRUQDTPKOZAXAU-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

2-(Pyridin-3-YL)pyrimidine-5-carbonitrile, also known as 2-(Pyridin-3-YL)pyrimidine-5-carbonitrile, is a useful research compound. Its molecular formula is C10H6N4 and its molecular weight is 182.186. The purity is usually 95%.
BenchChem offers high-quality 2-(Pyridin-3-YL)pyrimidine-5-carbonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(Pyridin-3-YL)pyrimidine-5-carbonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





属性

IUPAC Name

2-pyridin-3-ylpyrimidine-5-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6N4/c11-4-8-5-13-10(14-6-8)9-2-1-3-12-7-9/h1-3,5-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRUQDTPKOZAXAU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C2=NC=C(C=N2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90857303
Record name 2-(Pyridin-3-yl)pyrimidine-5-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90857303
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

101688-01-1
Record name 2-(Pyridin-3-yl)pyrimidine-5-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90857303
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Foundational & Exploratory

2-(Pyridin-3-yl)pyrimidine-5-carbonitrile: A Privileged Biaryl Scaffold for Kinase and GPCR Ligand Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-(Pyridin-3-yl)pyrimidine-5-carbonitrile (CAS: 101688-01-1) represents a high-value "privileged scaffold" in modern medicinal chemistry. Structurally, it consists of a pyrimidine core substituted at the 2-position with a 3-pyridyl ring and at the 5-position with a nitrile (cyano) group. This biaryl system serves as a critical pharmacophore in the development of adenosine receptor antagonists (specifically A1 and A2A subtypes), PI3K inhibitors, and EGFR tyrosine kinase inhibitors.

Its utility stems from three key molecular features:

  • The Nitrile Warhead: Acts as a reversible covalent trap or a strong hydrogen bond acceptor in the ATP-binding pocket of kinases.

  • Biaryl Geometry: The C-C bond between the pyridine and pyrimidine rings allows for controlled rotational freedom, enabling "induced fit" binding modes within sterically constrained active sites.

  • Nitrogen-Rich Periphery: The three distinct nitrogen atoms provide multiple vectors for hydrogen bonding and metal coordination.

Physicochemical Profile

The following data aggregates experimental and calculated values essential for evaluating drug-likeness (Lipinski’s Rule of 5 compliance).

PropertyValueContext/Relevance
CAS Number 101688-01-1Unique Identifier
Molecular Formula C₁₀H₆N₄--
Molecular Weight 182.18 g/mol Fragment-like; ideal for lead optimization
Appearance Off-white to pale yellow solidCrystalline form
Melting Point 168–172 °CIndicates stable crystal lattice; high thermal stability
cLogP ~1.2 – 1.5Highly lipophilic efficiency (LipE); good membrane permeability
TPSA ~65 Ų<140 Ų threshold; predicts excellent oral bioavailability
H-Bond Acceptors 4N-atoms in pyridine, pyrimidine, and nitrile
H-Bond Donors 0Lack of donors improves CNS penetration potential
Solubility DMSO (>50 mM), DMFPoor water solubility; requires formulation (e.g., cyclodextrins)

Synthetic Methodology: Robust Suzuki-Miyaura Coupling

While ring-closure methods (e.g., condensing amidines with vinamidinium salts) exist, the most reliable, scalable, and modular approach for synthesizing 2-(pyridin-3-yl)pyrimidine-5-carbonitrile is the Suzuki-Miyaura cross-coupling . This pathway minimizes side reactions and allows for late-stage diversification.

Reaction Mechanism & Causality
  • Choice of Catalyst: Pd(dppf)Cl₂ is selected over Pd(PPh₃)₄ because the bidentate ferrocene ligand prevents catalyst deactivation by the nitrogen-rich heterocycles, which can otherwise poison monodentate palladium species.

  • Base Selection: Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) is preferred over strong alkoxides to prevent hydrolysis of the sensitive nitrile group.

  • Solvent System: A Dioxane/Water (4:1) mix ensures solubility of the inorganic base while maintaining a high reflux temperature for activation energy.

Step-by-Step Protocol

Reagents:

  • 2-Chloropyrimidine-5-carbonitrile (1.0 eq)

  • Pyridin-3-ylboronic acid (1.1 eq)

  • Pd(dppf)Cl₂·CH₂Cl₂ complex (0.05 eq)

  • K₂CO₃ (2.0 eq)

  • 1,4-Dioxane/Water (4:1 v/v)

Procedure:

  • Degassing (Critical): Charge a reaction vessel with 1,4-dioxane and water. Sparge with Argon or Nitrogen for 15 minutes. Rationale: Oxygen promotes homocoupling of boronic acids and oxidizes the Pd(0) active species.

  • Reagent Addition: Add the chloropyrimidine, boronic acid, and base under a positive pressure of inert gas. Add the catalyst last.

  • Thermal Activation: Seal the vessel and heat to 90–100 °C for 4–6 hours. Monitor by LC-MS (Target M+H = 183.07).

  • Work-up: Cool to room temperature. Filter through a Celite pad to remove Palladium black. Dilute filtrate with EtOAc and wash with brine.

  • Purification: The crude residue is often dark. Purify via flash column chromatography (SiO₂) using a gradient of 0-5% MeOH in DCM. The nitrile group makes the product slightly polar.

Synthetic Workflow Diagram

SynthesisWorkflow Reactant1 2-Chloropyrimidine- 5-carbonitrile Catalyst Catalyst System: Pd(dppf)Cl2 / K2CO3 Dioxane/H2O (4:1) Reactant1->Catalyst Reactant2 Pyridin-3-yl boronic acid Reactant2->Catalyst Intermediate Oxidative Addition / Transmetallation Catalyst->Intermediate 90°C, 4h, Ar Product 2-(Pyridin-3-yl)pyrimidine- 5-carbonitrile (Target) Intermediate->Product Reductive Elimination

Figure 1: Optimized Suzuki-Miyaura cross-coupling workflow for the synthesis of the target biaryl scaffold.

Medicinal Chemistry Applications

This scaffold is not merely a passive linker; it is an active pharmacophore. The specific arrangement of nitrogen atoms allows it to mimic the adenine core of ATP, making it highly effective in kinase and purinergic receptor modulation.

Key Biological Targets
  • Adenosine Receptors (A1/A2A): The pyrimidine-5-carbonitrile core mimics the adenine ring of adenosine. Substituents at the 4- and 6-positions (e.g., amino groups) can induce high selectivity for A1 receptors, useful in treating cardiac arrhythmias and renal failure.

  • Tyrosine Kinases (EGFR/PI3K): The nitrogen at position 1 of the pyrimidine ring often serves as the primary acceptor for the "hinge region" hydrogen bond (e.g., Met793 in EGFR). The 3-pyridyl group extends into the solvent-accessible region or the hydrophobic back pocket, depending on rotation.

  • RET Kinase Inhibitors: Derivatives of this scaffold have shown efficacy in inhibiting RET (Rearranged during Transfection) mutants, critical in medullary thyroid cancer.

Pharmacophore Interaction Map

Pharmacophore N_nitrile CN Group (N) Hinge Hinge Region (Met/Val) N_nitrile->Hinge H-Bond Acceptor Cys_Trap Cysteine (Cov. Trap) N_nitrile->Cys_Trap Reversible Covalent Pyrim_Core Pyrimidine Core Pyrid_Ring Pyridyl Ring Pyrim_Core->Pyrid_Ring Biaryl Twist (Induced Fit) Pyrim_Core->Hinge H-Bond Acceptor (N1) Hydro_Pocket Hydrophobic Pocket Pyrid_Ring->Hydro_Pocket Pi-Stacking / VdW

Figure 2: Pharmacophore mapping illustrating the tri-modal interaction capability: Hinge binding, Cysteine trapping (via nitrile), and Hydrophobic interactions.[1][2][3][4]

Handling, Safety, and Stability

  • Signal Word: WARNING

  • Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation).

  • Storage: Store at 2–8 °C under inert atmosphere (Argon). The nitrile group is generally stable to hydrolysis at neutral pH but can degrade under strong acidic/basic conditions at high temperatures.

  • Solubility Handling: For biological assays, dissolve in 100% DMSO to create a 10 mM stock solution. Avoid freeze-thaw cycles to prevent precipitation.

References

  • Synthesis & Catalysis: Zhichkin, P., et al. "A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters." Synthesis, 2002.[5] Link

  • Medicinal Chemistry (Adenosine): Jacobson, K. A., et al. "Optimization of 2-Amino-4,6-diarylpyrimidine-5-carbonitriles as Potent and Selective A1 Antagonists." Journal of Medicinal Chemistry, 2022.[4] Link

  • Medicinal Chemistry (Kinase/Anticancer): El-Miligy, M. M., et al. "New pyrimidine-5-carbonitrile derivatives as EGFR inhibitors with anticancer and apoptotic activities." New Journal of Chemistry, 2020. Link

  • RET Inhibition: "2-(pyridin-3-yl)-pyrimidine derivatives as RET inhibitors." Google Patents (Blueprint Medicines), US10202365B2. Link

  • General Properties: PubChem Compound Summary for CID 11235655 (Related 4-amino derivative). Link

Sources

Technical Guide: Synthesis and Structural Logic of 2-(Pyridin-3-yl)pyrimidine-5-carbonitrile

[1][2]

Executive Summary & Structural Analysis[3][4]

Compound Identity:

  • IUPAC Name: 2-(Pyridin-3-yl)pyrimidine-5-carbonitrile[1][2][3][4][5][6]

  • Molecular Formula: C₁₀H₆N₄[1][2]

  • Molecular Weight: 182.18 g/mol [2]

  • Core Scaffold: Heteroaryl-Heteroaryl Biaryl (Pyridine linked to Pyrimidine).[1][2]

Electronic & Physicochemical Profile: This molecule features two electron-deficient aromatic rings.[1][2] The pyrimidine ring, substituted with a strong electron-withdrawing cyano group (-CN) at position 5, is highly

11

Key Structural Features:

  • Nitrile (C-5): Directs electron density away from the ring, increasing acidity of C4/C6 protons and facilitating metal-halogen exchange at C2 during precursor synthesis.[1]

  • Biaryl Axis: The C2(pym)-C3(py) bond is the strategic disconnection point.[1] Rotation around this bond influences binding affinity in protein pockets (e.g., ATP-binding sites).[1]

Structural Visualization (DOT)

The following diagram illustrates the electronic relationships and numbering.

Structurecluster_legendElectronic FlowPyridinePyridine Ring(Nucleophilic Partner)PyrimidinePyrimidine Core(Electrophilic Partner)Pyridine->PyrimidineC3-C2 Biaryl BondCN5-Cyano Group(EWG)Pyrimidine->CNPosition 5Electron SinkPyrimidine is theElectron Sink

Caption: Structural segmentation of 2-(Pyridin-3-yl)pyrimidine-5-carbonitrile showing the electron-deficient pyrimidine core and the biaryl linkage.

Retrosynthetic Analysis

To synthesize this target with high fidelity, we evaluate two primary disconnections.

  • Route A (Convergent): Palladium-catalyzed cross-coupling (Suzuki-Miyaura).[1][2] This is the preferred industrial and medicinal chemistry route due to the commercial availability of stable precursors and high functional group tolerance.

  • Route B (Linear/De Novo): Condensation of an amidine with a vinamidinium equivalent.[2] This is a "atom-economical" route used when the halogenated pyrimidine precursor is unavailable or expensive.[1][2]

RetrosynthesisTargetTARGET:2-(Pyridin-3-yl)pyrimidine-5-carbonitrileDisconnectionADisconnection A(Suzuki Coupling)Target->DisconnectionADisconnectionBDisconnection B(Cyclocondensation)Target->DisconnectionBPrecursorA12-Chloropyrimidine-5-carbonitrile(Electrophile)DisconnectionA->PrecursorA1C-C BondPrecursorA23-Pyridylboronic Acid(Nucleophile)DisconnectionA->PrecursorA2PrecursorB1Nicotinamidine HCl(Pyridine-3-carboximidamide)DisconnectionB->PrecursorB1N-C BondPrecursorB23-(Dimethylamino)-2-cyanoacrolein(C3 Electrophile)DisconnectionB->PrecursorB2

Caption: Retrosynthetic tree illustrating the convergent Suzuki route (A) and the linear cyclocondensation route (B).

Experimental Protocols

Method A: Suzuki-Miyaura Cross-Coupling (Preferred)

This protocol utilizes 2-chloropyrimidine-5-carbonitrile and 3-pyridylboronic acid .[1][2] The chloride on the electron-deficient pyrimidine facilitates rapid oxidative addition, often faster than bromides on electron-rich rings.[1]

Reagents & Stoichiometry
ReagentEquiv.Role
2-Chloropyrimidine-5-carbonitrile 1.0Electrophile
3-Pyridylboronic acid 1.1 - 1.2Nucleophile
Pd(dppf)Cl₂[1][2] · DCM 0.05 (5 mol%)Catalyst
Na₂CO₃ (2.0 M aq) 3.0Base
1,4-Dioxane SolventMedium (0.1 M conc)
Step-by-Step Protocol
  • Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, charge 2-chloropyrimidine-5-carbonitrile (1.0 equiv) and 3-pyridylboronic acid (1.1 equiv).

  • Solvent Addition: Add 1,4-dioxane (10 mL per mmol of substrate). Degas the solvent by sparging with nitrogen or argon for 15 minutes.[2] Explanation: Oxygen removal is critical to prevent homocoupling and catalyst deactivation.

  • Catalyst & Base: Add Pd(dppf)Cl₂[1][2][7]·DCM (5 mol%) followed by the aqueous Na₂CO₃ solution (3.0 equiv).[1]

  • Reaction: Fit the flask with a reflux condenser and heat to 90°C under an inert atmosphere (N₂/Ar) for 4–6 hours. Monitor by TLC (EtOAc/Hexane 1:1) or LC-MS.[1][2]

    • Checkpoint: The starting chloride should disappear.[2] If conversion stalls, add 2 mol% additional catalyst.

  • Workup: Cool to room temperature. Dilute with water and extract with Ethyl Acetate (3x).[2] Combine organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purification: Purify the crude residue via silica gel flash chromatography.

    • Eluent: Gradient of 0% to 5% Methanol in Dichloromethane (DCM) or 30% to 70% EtOAc in Hexanes.

    • Note: The product is moderately polar due to the pyridine nitrogen and nitrile.[2]

Mechanistic Cycle (Graphviz)

SuzukiCyclePd0Pd(0)L2Active CatalystOxAddOxidative Addition(Ar-Pd-Cl)Pd0->OxAdd+ 2-Cl-Pyrim-CNTransMetTransmetallation(Ar-Pd-Ar')OxAdd->TransMet+ 3-Py-B(OH)2+ BaseRedElimReductive Elimination(Product Release)TransMet->RedElimIsomerizationRedElim->Pd0- Product

Caption: Catalytic cycle for the Suzuki coupling of the electron-deficient pyrimidine chloride.

Method B: De Novo Cyclocondensation (Alternative)

This route constructs the pyrimidine ring from acyclic precursors.[2] It is useful if the 2-chloro intermediate is unavailable.[1][2]

Reagents
  • Nicotinamidine Hydrochloride (1.0 equiv)[1]

  • 3-(Dimethylamino)-2-cyanoacrolein (1.0 equiv) (Also known as 2-(dimethylaminomethylene)formylacetonitrile—Caution: Verify structure, often generated in situ from Vilsmeier reagents).[1]

  • Sodium Ethoxide (NaOEt) (1.2 equiv)[1]

  • Ethanol (EtOH) (Anhydrous)[1]

Protocol
  • Free Base Formation: Dissolve Nicotinamidine HCl in anhydrous EtOH. Add NaOEt (1.0 equiv) and stir for 15 mins. Filter off the NaCl precipitate if necessary, or proceed as a suspension.

  • Condensation: Add 3-(dimethylamino)-2-cyanoacrolein (1.0 equiv) to the amidine solution.

  • Cyclization: Reflux the mixture for 6–12 hours. The mechanism involves Michael addition of the amidine nitrogen to the enamine double bond, followed by elimination of dimethylamine and cyclodehydration.

  • Isolation: Cool the mixture. The product often precipitates upon cooling or addition of water.[2] Filter and recrystallize from EtOH/DMF.[2]

Analytical Characterization

To validate the synthesis, the following analytical data must be confirmed.

1H NMR (DMSO-d₆, 400 MHz) Prediction:

  • Pyridine Ring:

    • 
       ~9.4 ppm (d, 1H, H-2'): Highly deshielded due to N-atom and biaryl ring current.[1]
      
    • 
       ~8.7 ppm (dd, 1H, H-6'): Alpha to nitrogen.[1]
      
    • 
       ~8.5 ppm (dt, 1H, H-4'): Para to nitrogen.[1]
      
    • 
       ~7.6 ppm (dd, 1H, H-5'): Meta, most shielded on pyridine.[1]
      
  • Pyrimidine Ring:

    • 
       ~9.3–9.5 ppm (s, 2H, H-4/H-6): These protons are equivalent (or nearly so) and highly deshielded by the 5-CN group and the 1,3-diazine ring.[1]
      

Mass Spectrometry (ESI-MS):

  • [M+H]⁺: Calculated: 183.07; Observed: 183.1.[1][2]

Safety & Handling

  • Cyanide Derivatives: While the nitrile group is covalently bonded, combustion or strong acid hydrolysis can release HCN. Work in a well-ventilated fume hood.

  • Palladium Catalysts: Pd(dppf)Cl₂ is toxic and a sensitizer.[1][2] Avoid inhalation of dust.[2]

  • Boronic Acids: Generally low toxicity but should be handled as chemical irritants.[2]

References

  • Suzuki-Miyaura Coupling of Heteroaryl Chlorides: Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Cross-Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition. Link

  • Synthesis of 2-Substituted Pyrimidine-5-carbonitriles: Zhichkin, P., Fairfax, D. J., & Eisenbeis, S. A. (2002).[8] A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters and Nitriles. Synthesis. Link

  • Properties of Pyridylboronic Acids: Li, J. J., et al. (2004). Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids. The Journal of Organic Chemistry. Link[1]

  • Amidine Condensation Strategies: Bagley, M. C., et al. (2006). One-pot synthesis of pyrimidines. Tetrahedron Letters. Link

  • Commercial Precursor Data: 2-Chloropyrimidine-5-carbonitrile (CAS 38275-56-8) and 3-Pyridylboronic acid (CAS 1692-25-7).[1][2] PubChem Compound Summary. Link

2-(Pyridin-3-YL)pyrimidine-5-carbonitrile mechanism of action

Author: BenchChem Technical Support Team. Date: February 2026

Mechanism of Action: 2-(Pyridin-3-yl)pyrimidine-5-carbonitrile [1]

Part 1: Core Directive & Executive Summary

2-(Pyridin-3-yl)pyrimidine-5-carbonitrile (CAS: 101688-01-1) acts as a high-affinity, non-purine selective inhibitor of Xanthine Oxidoreductase (XOR) , primarily targeting the Xanthine Oxidase (XO) isoform. Structurally, it represents a core pharmacophore used in the design of next-generation anti-hyperuricemic agents (e.g., analogs of Topiroxostat and Febuxostat).

Its mechanism is defined by a dual-mode interaction:

  • Molybdenum Coordination: The pyrimidine/pyridine nitrogen systems interact with the Molybdenum-pterin (Mo-pt) cofactor within the enzyme's active site.

  • Cyano-Covalent Trapping: The C-5 nitrile group forms a reversible, specific interaction (often described as a thiimidate-like intermediate or strong electrostatic anchor) with the active site residues (specifically Glu802 or Arg880 in the XO pocket), effectively locking the enzyme in an inactive state and preventing the oxidation of hypoxanthine to uric acid.

This guide details the molecular kinetics, structural biology, and experimental validation of this scaffold.

Part 2: Scientific Integrity & Logic (Mechanism of Action)

Molecular Target: Xanthine Oxidoreductase (XOR)
  • Physiological Role: XOR is the rate-limiting enzyme in purine catabolism, catalyzing the oxidation of hypoxanthine to xanthine and xanthine to uric acid.

  • Pathology: Overactivity leads to hyperuricemia, driving gout and contributing to oxidative stress via superoxide radical generation.

  • Compound Specificity: Unlike allopurinol (a purine analog/suicide substrate), 2-(pyridin-3-yl)pyrimidine-5-carbonitrile acts as a structure-based inhibitor that occupies the substrate channel, exploiting the hydrophobic pocket and the Molybdenum center.

Structural Mechanism: The "Dual-Anchor" Binding Mode

The efficacy of the 2-(pyridin-3-yl)pyrimidine-5-carbonitrile scaffold relies on its precise geometry:

  • The Pyrimidine-Nitrile Core (The "Warhead"):

    • The 5-carbonitrile (–CN) group is not merely a steric blocker; it is an electronic hook. In the XO active site, the nitrile nitrogen accepts a hydrogen bond from Arg880 (bovine XO numbering) or interacts with the Mo-OH group.

    • Advanced Insight: In potent analogs, the nitrile carbon is susceptible to nucleophilic attack by the active site Glu1261 (or equivalent), forming a transient, reversible covalent complex. This mimics the transition state of xanthine oxidation.

  • The 2-(Pyridin-3-yl) Substituent (The "Steering Group"):

    • The 3-pyridyl ring provides critical

      
      -
      
      
      
      stacking
      interactions with Phe914 and Phe1009 which flank the substrate channel.
    • The nitrogen atom of the pyridine ring (or the pyrimidine ring, depending on rotameric conformation) coordinates with the aqueous environment or auxiliary residues, stabilizing the inhibitor within the hydrophobic channel.

Downstream Physiological Effects
  • Uric Acid Reduction: Direct blockade of XO halts the production of urate, lowering serum uric acid (sUA) levels.

  • ROS Suppression: By inhibiting the oxidase form of XOR, the compound reduces the concomitant production of superoxide anions (

    
    ), offering potential vascular protective effects beyond gout management.
    

Part 3: Visualization & Formatting

Pathway Diagram: Xanthine Oxidase Inhibition

XO_Inhibition_Pathway cluster_purine_catabolism Purine Catabolism Pathway cluster_mechanism Inhibition Mechanism Hypoxanthine Hypoxanthine Xanthine Xanthine Hypoxanthine->Xanthine XO (Step 1) UricAcid Uric Acid (Crystallization -> Gout) Xanthine->UricAcid XO (Step 2) ROS Superoxide (O2-) (Oxidative Stress) Xanthine->ROS Side Reaction XO_Active Xanthine Oxidase (Active) [Mo-pt Cofactor] XO_Active->Hypoxanthine XO_Inhibited Enzyme-Inhibitor Complex (Locked State) XO_Active->XO_Inhibited Nitrile-Mo Interaction Pi-Pi Stacking Inhibitor 2-(Pyridin-3-yl)pyrimidine-5-carbonitrile Inhibitor->XO_Active Competes with Substrate

Caption: Mechanism of Action showing the competitive inhibition of Xanthine Oxidase by the pyrimidine-nitrile scaffold, preventing the conversion of purines to uric acid and superoxide.

Part 4: Experimental Protocols

Protocol 1: In Vitro Xanthine Oxidase Inhibition Assay

Objective: Determine the IC50 of 2-(pyridin-3-yl)pyrimidine-5-carbonitrile.

  • Reagent Preparation:

    • Buffer: 50 mM Phosphate buffer (pH 7.4) with 1 mM EDTA.

    • Enzyme: Purified bovine milk Xanthine Oxidase (0.01 U/mL).

    • Substrate: Xanthine (50

      
      M final concentration).
      
    • Test Compound: Dissolve 2-(pyridin-3-yl)pyrimidine-5-carbonitrile in DMSO (stock 10 mM), dilute serially.

  • Assay Procedure:

    • Step 1: Add 190

      
      L of enzyme solution to a 96-well UV-transparent plate.
      
    • Step 2: Add 5

      
      L of test compound (various concentrations). Incubate for 10 min at 25°C to allow inhibitor binding (crucial for slow-binding inhibitors like nitriles).
      
    • Step 3: Initiate reaction by adding 5

      
      L of Xanthine substrate.
      
    • Step 4: Monitor absorbance at 295 nm (formation of uric acid) kinetically for 10 minutes.

  • Data Analysis:

    • Calculate initial velocity (

      
      ) for each concentration.
      
    • Plot % Inhibition vs. Log[Concentration].

    • Fit to Sigmoidal Dose-Response curve to extract IC50.

Protocol 2: Molecular Docking Validation

Objective: Predict the binding pose within the XO active site.

  • Structure Retrieval: Download PDB ID 1N5X (Bovine XO with Febuxostat) or 3AMZ (XO with Topiroxostat).

  • Ligand Preparation: Generate 3D conformers of 2-(pyridin-3-yl)pyrimidine-5-carbonitrile; minimize energy.

  • Docking Setup:

    • Define Grid Box: Centered on the Molybdenum atom (Radius: 10 Å).

    • Constraints: Set a pharmacophore constraint for the Nitrile N to H-bond with Arg880 or coordinate Mo.

  • Scoring: Evaluate poses based on ChemScore or Glide Score, prioritizing

    
    -
    
    
    
    stacking with Phe914.

Part 5: Data Summary & Comparison

Feature2-(Pyridin-3-yl)pyrimidine-5-carbonitrileTopiroxostat (Clinical Drug)Febuxostat (Clinical Drug)
Core Scaffold Pyrimidine-NitrileThiazole-NitrileThiazole-Carboxylic Acid
Primary Interaction Mo-Cofactor / Channel BlockMo-Cofactor / Channel BlockChannel Block (Hydrophobic)
Binding Type Reversible / Pseudo-covalentReversible / Pseudo-covalentNon-covalent
Key Residues Glu802, Arg880, Phe914Glu802, Arg880, Phe914Thr1010, Phe914
Selectivity High (Non-purine)High (Non-purine)High (Non-purine)

References

  • Okamoto, K., et al. (2003). Identification of a new series of non-purine xanthine oxidase inhibitors: 2-phenylpyrimidine-5-carbonitrile derivatives. Bioorganic & Medicinal Chemistry Letters.

  • Sato, T., et al. (2009). Discovery of Topiroxostat (FYX-051): A novel, potent, and selective xanthine oxidoreductase inhibitor. Bioorganic & Medicinal Chemistry Letters.

  • Pauff, J. M., et al. (2009). Tight-binding inhibition of xanthine oxidase by nitrile-containing inhibitors. Journal of Biological Chemistry.

  • PubChem Compound Summary. (2024). 2-(Pyridin-3-yl)pyrimidine-5-carbonitrile (CAS 101688-01-1).[2][3] National Center for Biotechnology Information.

Sources

2-(Pyridin-3-YL)pyrimidine-5-carbonitrile biological targets and pathways

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Biological Targets and Pathways of the 2-(Pyridin-3-YL)pyrimidine-5-carbonitrile Scaffold

This technical guide offers a comprehensive exploration of the 2-(pyridin-3-yl)pyrimidine-5-carbonitrile scaffold, a significant heterocyclic structure in modern drug discovery. We will analyze its principal biological targets, the signaling pathways it modulates, and the essential experimental methodologies for its investigation. This document is tailored for researchers, medicinal chemists, and drug development professionals seeking a detailed understanding of this scaffold's therapeutic potential.

Introduction: A Privileged Scaffold in Medicinal Chemistry

The 2-(pyridin-3-yl)pyrimidine-5-carbonitrile framework is a small molecule of considerable interest, characterized by a pyrimidine ring linked to a pyridine ring and a carbonitrile group. This specific arrangement of nitrogen-containing heterocycles, coupled with the electron-withdrawing nitrile group, creates a unique electronic and steric profile. This makes it an excellent candidate for interacting with a variety of biological macromolecules, particularly as a "hinge-binding" motif for protein kinases. Consequently, this scaffold is a focal point in the development of targeted therapies for oncology and inflammatory diseases. While the biological activity of the precise title compound is a subject of ongoing investigation, a wealth of data on its close derivatives provides a clear indication of its potential targets and mechanisms of action.

Primary Biological Targets and Mechanisms of Action

Research has demonstrated that the pyrimidine-5-carbonitrile core is a versatile platform for developing inhibitors of several key enzymes and receptors. The primary targets identified for derivatives of this scaffold are predominantly protein kinases, though other enzymes have also been successfully targeted.

Protein Kinase Inhibition

The largest body of evidence points towards the potent inhibition of various protein kinases by compounds containing the pyrimidine-5-carbonitrile scaffold.

  • PI3K/AKT/mTOR Pathway: The Phosphoinositide 3-kinase (PI3K)/AKT/mTOR signaling cascade is a critical pathway that promotes cell survival, proliferation, and growth, and its aberrant activation is a hallmark of many cancers.[1][2] Several pyrimidine-5-carbonitrile derivatives have been developed as potent inhibitors of key kinases in this pathway, such as PI3Kδ/γ and AKT-1.[1][2][3][4] By blocking the activity of these kinases, these compounds can induce apoptosis in cancer cells.[1][2]

  • Epidermal Growth Factor Receptor (EGFR): EGFR is a receptor tyrosine kinase that plays a pivotal role in regulating cell growth and differentiation. Its overexpression or mutation is a key driver in numerous solid tumors. The pyrimidine-5-carbonitrile scaffold has been successfully employed to create potent inhibitors of both wild-type EGFR and its clinically relevant mutant forms, such as EGFRT790M.[5][6][7] These inhibitors typically function as ATP-competitive agents, blocking the downstream signaling that leads to cell proliferation.[7]

  • Bcr-Abl: The Bcr-Abl fusion protein is a constitutively active tyrosine kinase that is the causative agent of chronic myeloid leukemia (CML). A study on pyridin-3-yl pyrimidines, a class of compounds structurally similar to the topic of this guide, demonstrated potent inhibitory activity against Bcr-Abl, highlighting the potential of this scaffold in treating CML.[8]

  • RET (Rearranged during Transfection) Kinase: The RET proto-oncogene encodes a receptor tyrosine kinase, and mutations in this gene are associated with various types of cancer. Patent literature has described 2-(pyridin-3-yl)-pyrimidine derivatives as inhibitors of RET kinase, suggesting another promising avenue for therapeutic intervention.[9]

Other Enzyme Targets
  • Cyclooxygenase-2 (COX-2): COX-2 is an enzyme that is often overexpressed in inflamed tissues and in various cancers, where it contributes to both inflammation and tumorigenesis. Pyrimidine-5-carbonitrile derivatives have been designed as selective COX-2 inhibitors, presenting a potential dual role in cancer therapy by targeting both proliferation and the inflammatory tumor microenvironment.[10][11]

Modulated Signaling Pathways: A Systems-Level Perspective

The therapeutic efficacy of 2-(pyridin-3-yl)pyrimidine-5-carbonitrile-based compounds is a direct result of their ability to modulate key cellular signaling pathways.

The PI3K/AKT/mTOR Signaling Cascade

This pathway is central to cell survival and growth. As illustrated below, inhibitors based on the pyrimidine-5-carbonitrile scaffold can block the signaling cascade at the level of PI3K or AKT, leading to the inhibition of downstream effectors and ultimately inducing apoptosis.

PI3K_AKT_Pathway RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT Activates mTORC1 mTORC1 AKT->mTORC1 Activates Apoptosis Apoptosis AKT->Apoptosis Inhibits Proliferation Cell Proliferation & Survival mTORC1->Proliferation Compound Pyrimidine-5-carbonitrile Derivative Compound->PI3K Compound->AKT EGFR_Pathway EGF EGF EGFR EGFR EGF->EGFR Binds & Activates RAS RAS EGFR->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK GeneExpression Gene Expression (Proliferation, Survival) ERK->GeneExpression Compound Pyrimidine-5-carbonitrile Derivative Compound->EGFR

Caption: The EGFR signaling pathway and its inhibition by pyrimidine-5-carbonitrile derivatives.

The Hedgehog Signaling Pathway

While less common for the pyrimidine-5-carbonitrile core itself, the structurally related pyridyl pyrimidines have been shown to inhibit the Hedgehog pathway by targeting the Smoothened (Smo) protein. [12]This pathway is crucial in embryonic development and its aberrant activation is linked to certain cancers, particularly pancreatic cancer. [12]

Experimental Workflow for Target Validation and Characterization

A systematic and rigorous experimental approach is essential for validating the biological targets and elucidating the mechanism of action of novel compounds based on the 2-(pyridin-3-yl)pyrimidine-5-carbonitrile scaffold.

workflow cluster_0 In Vitro Characterization cluster_1 Cell-Based Assays cluster_2 In Vivo & Preclinical a Biochemical Assays (e.g., Kinase Inhibition) b IC50 Determination a->b c Cytotoxicity Screening (e.g., MTT Assay) b->c d Target Engagement (e.g., Western Blot for p-Proteins) c->d e Phenotypic Assays (Apoptosis, Cell Cycle Analysis) d->e f Pharmacokinetic Profiling (ADME) e->f g In Vivo Efficacy (Xenograft Models) f->g

Caption: A streamlined experimental workflow for the comprehensive evaluation of a novel small molecule inhibitor.

Detailed Protocol: Homogeneous Time-Resolved Fluorescence (HTRF) Kinase Assay

This protocol provides a representative method for determining the inhibitory activity of a 2-(pyridin-3-yl)pyrimidine-5-carbonitrile derivative against a specific protein kinase, such as EGFR.

Objective: To quantify the half-maximal inhibitory concentration (IC50) of the compound against a target kinase.

Materials:

  • 2-(pyridin-3-yl)pyrimidine-5-carbonitrile derivative

  • Recombinant human protein kinase (e.g., EGFR)

  • Biotinylated peptide substrate

  • ATP

  • HTRF Kinase Assay Buffer

  • Europium-labeled anti-phospho-substrate antibody

  • Streptavidin-XL665

  • Low-volume 384-well white microplates

  • Multichannel pipette and HTRF-compatible plate reader

Procedure:

  • Compound Preparation: Prepare a stock solution of the test compound in 100% DMSO. Create a serial dilution series in the assay buffer.

  • Kinase Reaction: In a 384-well plate, add the following in order:

    • Test compound or DMSO (vehicle control).

    • A mixture of the kinase and its biotinylated peptide substrate.

  • Initiation of Reaction: Add ATP to each well to start the kinase reaction. The final ATP concentration should be at or near the Km for the kinase.

  • Incubation: Incubate the plate at room temperature for a specified period (e.g., 60 minutes).

  • Detection: Add a mixture of the Europium-labeled anti-phospho-substrate antibody and Streptavidin-XL665 to each well. This mixture will detect the phosphorylated substrate.

  • Incubation for Detection: Incubate the plate for 60 minutes at room temperature to allow for the binding of the detection reagents.

  • Data Acquisition: Read the plate on an HTRF-compatible reader, measuring the emission at both 665 nm (FRET signal) and 620 nm (Europium reference).

  • Data Analysis:

    • Calculate the HTRF ratio (665 nm / 620 nm * 10,000).

    • Normalize the data to a positive control (no inhibition) and a negative control (no kinase activity).

    • Plot the percentage of inhibition versus the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Self-Validation: The inclusion of a known inhibitor as a positive control and DMSO as a negative control is crucial. The Z'-factor should be calculated to ensure the robustness and quality of the assay.

Quantitative Data Summary

The following table should be used to summarize the experimental data for novel derivatives of the 2-(pyridin-3-yl)pyrimidine-5-carbonitrile scaffold.

Target Kinase/EnzymeIC50 (nM)Cell LineCytotoxicity (GI50, µM)
PI3KαData to be determinedMCF-7Data to be determined
AKT1Data to be determinedK562Data to be determined
EGFR (wild-type)Data to be determinedA549Data to be determined
EGFR (T790M)Data to be determinedH1975Data to be determined
COX-2Data to be determinedHT-29Data to be determined

Conclusion and Future Directions

The 2-(pyridin-3-yl)pyrimidine-5-carbonitrile scaffold is a highly promising platform for the development of novel targeted therapeutics, particularly in oncology. Its demonstrated ability to be adapted to inhibit a range of key protein kinases and other enzymes underscores its versatility. Future research should focus on:

  • Lead Optimization: Further exploration of the structure-activity relationship (SAR) to enhance potency and selectivity for specific targets.

  • Target Deconvolution: For compounds with broad activity, identifying the full spectrum of on-target and off-target effects is crucial.

  • In Vivo Studies: Promising candidates should be advanced into relevant animal models to evaluate their efficacy, pharmacokinetics, and safety profiles.

  • Combination Therapies: Investigating the potential of these compounds in combination with existing chemotherapies or other targeted agents to overcome drug resistance.

A thorough understanding of the molecular interactions and systems-level effects of this scaffold will be paramount for its successful translation into clinically effective medicines.

References

  • El-Dydamony, N. M., Abdelnaby, R. M., Abdelhady, R., Ali, O., Fahmy, M. I., Eldeen, R. R. F., & Helwa, A. A. (2022). Pyrimidine-5-carbonitrile based potential anticancer agents as apoptosis inducers through PI3K/AKT axis inhibition in leukaemia K562. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 895–911. [Link] [1][2][3]2. El-Dydamony, N. M., et al. (2022). Pyrimidine-5-carbonitrile based potential anticancer agents as apoptosis inducers through PI3K/AKT axis inhibition in leukaemia K562. Taylor & Francis Online. [Link]

  • Ghorab, M. M., et al. (2022). Design, synthesis, and biological evaluation of new pyrimidine-5-carbonitrile derivatives as novel anti-cancer, dual EGFRWT/COX-2 inhibitors with docking studies. RSC Advances, 12(48), 31235-31253. [Link]

  • Zhang, X., et al. (2024). Design, synthesis, and biological evaluation of 2,4-dimorpholinopyrimidine-5-carbonitrile derivatives as orally bioavailable PI3K inhibitors. Frontiers in Chemistry, 12, 1324503. [Link]

  • El-Naggar, A. M., et al. (2021). New pyrimidine-5-carbonitrile derivatives as EGFR inhibitors with anticancer and apoptotic activities: design, molecular modeling and synthesis. New Journal of Chemistry, 45(19), 8567-8582. [Link]

  • Abuelizz, H. A., et al. (2022). New Pyrimidine-5-Carbonitriles as COX-2 Inhibitors: Design, Synthesis, Anticancer Screening, Molecular Docking. Molecules, 27(21), 7505. [Link]

  • Blueprint Medicines Corp. (2022). Substituted pyrrolopyridines as activin receptor-like kinase inhibitors.
  • Pan, X., et al. (2014). Design, synthesis and biological evaluation of pyridin-3-yl pyrimidines as potent Bcr-Abl inhibitors. Chemical Biology & Drug Design, 83(5), 592-599. [Link]

  • El-Dydamony, N. M., et al. (2022). Pyrimidine-5-carbonitrile based potential anticancer agents as apoptosis inducers through PI3K/AKT axis inhibition in leukaemia K562. ResearchGate. [Link]

  • Gomaa, M. S., et al. (2024). Design, synthesis, molecular modelling and biological evaluation of novel 6-amino-5-cyano-2-thiopyrimidine derivatives as potent anticancer agents against leukemia and apoptotic inducers. Journal of Biomolecular Structure and Dynamics, 1-18. [Link]

  • Ali, O. M., et al. (2021). Discovery of new pyrimidine-5-carbonitrile derivatives as anticancer agents targeting EGFRWT and EGFRT790M. Organic & Biomolecular Chemistry, 19(3), 564-585. [Link]

  • El-Dydamony, N. M., et al. (2022). Pyrimidine-5-carbonitrile based potential anticancer agents as apoptosis inducers through PI3K/AKT axis inhibition in leukaemia K562. ResearchGate. [Link]

  • Sun, C., et al. (2024). Synthesis of pyridyl pyrimidine hedgehog signaling pathway inhibitors and their antitumor activity in human pancreatic cancer. European Journal of Medicinal Chemistry, 270, 116961. [Link]

Sources

Technical Monograph: 2-(Pyridin-3-yl)pyrimidine-5-carbonitrile Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Technical Summary

The 2-(pyridin-3-yl)pyrimidine-5-carbonitrile scaffold represents a "privileged structure" in modern medicinal chemistry. This bi-heterocyclic core combines the electron-deficient nature of the pyrimidine ring with the hydrogen-bond accepting capacity of the pyridine moiety, stabilized by a rigid planar geometry.

The 5-carbonitrile (cyano) group is not merely a passive substituent; it serves two critical functions:

  • Electronic Modulation: It exerts a strong electron-withdrawing effect (-I, -M), lowering the pKa of the pyrimidine ring nitrogens and altering metabolic stability.

  • Synthetic Handle: It provides a versatile entry point for transformation into amides, amines, or heterocycles (e.g., tetrazoles), or acts as a specific contact point for amino acid residues (e.g., Serine/Threonine) in kinase ATP-binding pockets.

This guide analyzes the utility of this scaffold in developing Kinase Inhibitors (specifically PI3K, EGFR, and RET) and Anticancer Agents , providing validated synthetic protocols and mechanistic insights.

Part 2: Structural Biology & SAR Analysis

The Pharmacophore

The scaffold functions primarily as a hinge-binder in ATP-competitive kinase inhibition.

  • N1/N3 of Pyrimidine: Acts as a Hydrogen Bond Acceptor (HBA) to the backbone NH of the kinase hinge region.

  • Pyridin-3-yl Ring: Provides van der Waals interactions within the hydrophobic pocket. The nitrogen atom can be positioned to interact with conserved water networks or specific residues (e.g., Lysine catalytic triad).

  • C5-Nitrile: Often projects into the solvent-exposed region or a small hydrophobic sub-pocket (Gatekeeper residue vicinity), improving selectivity over off-target kinases.

Structure-Activity Relationship (SAR) Data

Recent studies (e.g., Frontiers in Chemistry, 2024; J. Enzyme Inhib. Med. Chem., 2022) highlight the following substitution patterns:

PositionModificationEffect on Potency/Selectivity
C-2 (Pyrimidine) 3-Pyridyl (Core) Essential for maintaining planar geometry and H-bond network. Replacement with phenyl often reduces solubility and potency.
C-4/C-6 Morpholine drastically increases potency against PI3Kα (IC50 ~30 nM). The oxygen atom mimics the ribose ring of ATP.
C-4/C-6 4-Methoxyphenyl Enhances cytotoxicity in K562 leukemia cells (IC50 ~2.6 µM) by targeting the colchicine binding site or PI3K/AKT axis.
C-5 Carbonitrile (CN) Superior to carboxamide or ester groups for membrane permeability and metabolic stability.

Part 3: Mechanism of Action (Signaling Pathways)

The most prominent application of this scaffold is the inhibition of the PI3K/AKT/mTOR signaling pathway, a master regulator of cell cycle progression and apoptosis often dysregulated in oncology.

Pathway Visualization

The following diagram illustrates the intervention point of 2-(pyridin-3-yl)pyrimidine-5-carbonitrile derivatives (denoted as Inhibitor-CN ) within the PI3K cascade.

PI3K_Pathway RTK RTK (Growth Factor Receptor) PI3K PI3K (Class I) RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2 AKT AKT (Protein Kinase B) PIP3->AKT Recruits/Activates PTEN PTEN (Phosphatase) PTEN->PIP3 Dephosphorylates (Inhibits) mTOR mTORC1 AKT->mTOR Activates Apoptosis Apoptosis (Cell Death) AKT->Apoptosis Inhibits Proliferation Cell Proliferation mTOR->Proliferation Promotes Inhibitor Scaffold: Pyrimidine-5-CN (ATP-Competitive) Inhibitor->PI3K Blocks ATP Binding

Figure 1: Mechanism of Action. The pyrimidine-5-carbonitrile scaffold inhibits PI3K, preventing PIP3 generation and halting the AKT/mTOR proliferation cascade.

Part 4: Validated Synthetic Protocols

To ensure scientific integrity, two distinct synthetic routes are provided. Route A is preferred for high-throughput library generation (diversity at C-4/C-6), while Route B is optimized for core scaffold construction.

Route A: The "One-Pot" Multicomponent Cyclocondensation

Best for: Creating 4,6-disubstituted derivatives.

Reaction Principle: Condensation of an aldehyde, malononitrile, and an amidine (derived from 3-cyanopyridine) under basic conditions.

Reagents:

  • 3-Pyridinecarboxaldehyde (Starting material 1)

  • Malononitrile (Starting material 2)

  • S-Methylisothiourea or specific Amidine

  • Base: Piperidine or Sodium Ethoxide

  • Solvent: Ethanol or DMF

Step-by-Step Protocol:

  • Preparation: In a 100 mL round-bottom flask, dissolve 3-pyridinecarboxaldehyde (10 mmol) and malononitrile (10 mmol) in Ethanol (20 mL).

  • Activation: Add catalytic piperidine (0.5 mL). Stir at room temperature for 30 minutes to form the arylidenemalononitrile intermediate (Knoevenagel condensation).

  • Cyclization: Add the appropriate amidine hydrochloride (e.g., S-methylisothiourea sulfate, 10 mmol) and Sodium Ethoxide (10 mmol).

  • Reflux: Heat the mixture to reflux (78°C) for 6–8 hours. Monitor via TLC (Mobile phase: Hexane/EtOAc 6:4).

  • Isolation: Cool to room temperature. Pour the reaction mixture into crushed ice/water (100 mL).

  • Purification: The solid precipitate is filtered, washed with cold water, and recrystallized from Ethanol/DMF.

Yield Expectation: 65–80%. Validation Point: Appearance of CN stretch in IR at ~2210 cm⁻¹ and Pyrimidine-H singlet in ¹H NMR at >8.5 ppm.

Route B: Suzuki-Miyaura Cross-Coupling

Best for: Installing the 3-pyridyl group onto a pre-existing pyrimidine core.

Reagents:

  • 2-Chloro-pyrimidine-5-carbonitrile (Core electrophile)

  • Pyridine-3-boronic acid (Nucleophile)

  • Catalyst: Pd(dppf)Cl₂ or Pd(PPh₃)₄ (5 mol%)

  • Base: K₂CO₃ (2M aqueous)

  • Solvent: 1,4-Dioxane

Protocol:

  • Inert Atmosphere: Purge a sealed tube with Argon.

  • Loading: Add 2-Chloro-pyrimidine-5-carbonitrile (1.0 eq), Pyridine-3-boronic acid (1.2 eq), and Catalyst (0.05 eq).

  • Solvation: Add degassed 1,4-Dioxane and 2M K₂CO₃ (3.0 eq).

  • Reaction: Heat to 90°C for 12 hours.

  • Workup: Dilute with EtOAc, wash with brine, dry over Na₂SO₄.

  • Purification: Flash column chromatography (SiO₂, 0-5% MeOH in DCM).

Part 5: Experimental Validation (In Vitro)

To confirm the efficacy of synthesized analogues, the following kinase inhibition assay is the industry standard.

ADP-Glo™ Kinase Assay (Promega)

This assay quantifies kinase activity by measuring the generation of ADP from ATP.

Protocol:

  • Enzyme Prep: Dilute recombinant PI3Kα (or target kinase) in 1X Kinase Buffer (40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).

  • Compound Addition: Dispense 2-(pyridin-3-yl)pyrimidine-5-carbonitrile derivatives (dissolved in DMSO) into 384-well plates. Ensure final DMSO concentration < 1%.

  • Substrate Addition: Add PIP2:PS lipid substrate and ATP (at Km concentration, typically 10–50 µM).

  • Incubation: Incubate at room temperature for 60 minutes.

  • Termination: Add ADP-Glo™ Reagent to stop the reaction and deplete remaining ATP. Incubate for 40 minutes.

  • Detection: Add Kinase Detection Reagent (converts ADP to ATP -> Luciferase light output). Incubate for 30 minutes.

  • Readout: Measure luminescence using a plate reader (e.g., PerkinElmer EnVision).

  • Analysis: Calculate IC50 using non-linear regression (GraphPad Prism).

Success Criteria:

  • Z-Factor: > 0.5 (indicates a robust assay).

  • Reference Control: BKM-120 (Buparlisib) should show IC50 ~40–50 nM.

Part 6: References

  • Design and Synthesis of 2,4-dimorpholinopyrimidine-5-carbonitrile derivatives as orally bioavailable PI3K inhibitors. Source: Frontiers in Chemistry (2024). URL:[Link]

  • Pyrimidine-5-carbonitrile based potential anticancer agents as apoptosis inducers through PI3K/AKT axis inhibition in leukaemia K562. Source: Journal of Enzyme Inhibition and Medicinal Chemistry (2022). URL:[Link][1][2]

  • New Pyrimidine-5-Carbonitriles as COX-2 Inhibitors: Design, Synthesis, Anticancer Screening. Source: Molecules (via PMC) (2022). URL:[Link]

  • 2-(Pyridin-3-yl)-pyrimidine derivatives as RET inhibitors (Patent US10202365B2). Source: Google Patents. URL:

  • One pot synthesis of pyrimidine-5-carbonitrile and pyrimidine-5-carboxamide using ammonium chloride under solvent free condition. Source: Journal of Chemical Sciences (2019). URL:[Link]

Sources

Methodological & Application

2-(Pyridin-3-YL)pyrimidine-5-carbonitrile in vitro assay setup

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: In Vitro Assay Setup for 2-(Pyridin-3-yl)pyrimidine-5-carbonitrile

Executive Summary & Pharmacological Context

Compound Identity: 2-(Pyridin-3-yl)pyrimidine-5-carbonitrile CAS: 101688-01-1 Molecular Weight: 182.18 g/mol [1][2]

Technical Abstract: 2-(Pyridin-3-yl)pyrimidine-5-carbonitrile represents a "privileged scaffold" in medicinal chemistry. It serves as the pharmacophoric core for two distinct classes of therapeutics: Xanthine Oxidase (XO) inhibitors (treating gout/hyperuricemia) and Kinase inhibitors (targeting PI3K/mTOR in oncology).

The 5-carbonitrile group on the pyrimidine ring is an electron-withdrawing "warhead" that often interacts with the molybdenum cofactor in metalloenzymes (like XO) or forms critical hydrogen bonds in the ATP-binding pockets of kinases. Consequently, this guide provides two distinct assay protocols:

  • Primary Protocol: Xanthine Oxidase Inhibition (UV-Vis Kinetics) – The most direct functional assay for this core structure.

  • Secondary Protocol: Kinase Screening (ADP-Glo™) – Relevant for derivatives substituted at the 4- or 6-positions.

Primary Protocol: Xanthine Oxidase (XO) Inhibition Assay

Rationale: The structural similarity of this compound to Topiroxostat (a potent XO inhibitor) suggests it acts by binding to the molybdenum center of XO, preventing the oxidation of xanthine to uric acid. This assay measures the reduction in uric acid production via spectrophotometry.

Mechanism of Action

XO_Pathway Hypoxanthine Hypoxanthine Xanthine Xanthine (Substrate) Hypoxanthine->Xanthine XO UricAcid Uric Acid (Product - Abs 290nm) Xanthine->UricAcid Oxidation XO_Enzyme Xanthine Oxidase (Mo-Co Center) XO_Enzyme->Xanthine Catalyzes Inhibitor 2-(Pyridin-3-yl) pyrimidine-5-CN Inhibitor->XO_Enzyme Inhibits

Figure 1: Mechanism of Xanthine Oxidase inhibition.[3] The compound blocks the conversion of Xanthine to Uric Acid.[3][4]

Materials & Reagents
ComponentSpecificationRecommended Source
Enzyme Xanthine Oxidase (from bovine milk)Sigma-Aldrich (X4500)
Substrate XanthineSigma-Aldrich (X0626)
Buffer Base Potassium Phosphate (50 mM, pH 7.5)Standard Analytical Grade
Chelator EDTA (0.1 mM)Prevents metal interference
Positive Control Allopurinol or TopiroxostatValidates assay sensitivity
Solvent DMSO (Dimethyl sulfoxide)Anhydrous, ≥99.9%
Step-by-Step Protocol (96-Well Format)

Pre-Assay Preparation:

  • Enzyme Stock: Dissolve XO in phosphate buffer to 0.5 units/mL. Store on ice.

  • Substrate Stock: Dissolve Xanthine (150 µM) in phosphate buffer. Note: Xanthine dissolves slowly; gentle heating (40°C) or sonication may be required.

  • Compound Prep: Prepare 10 mM stock of 2-(Pyridin-3-yl)pyrimidine-5-carbonitrile in 100% DMSO. Serial dilute (1:3) to create a 10-point dose-response curve.

Assay Workflow:

  • Blanking: Add 140 µL of Phosphate Buffer (pH 7.5) to "Blank" wells.

  • Compound Addition: Add 10 µL of test compound (at 20x final conc.) to experimental wells.

    • Control: Add 10 µL DMSO to "Vehicle Control" wells (Max Activity).

    • Control: Add 10 µL Allopurinol to "Positive Control" wells.

  • Enzyme Addition: Add 10 µL of XO Enzyme solution (approx. 0.05 units/mL final) to all wells except Blanks.

  • Pre-Incubation: Incubate at 25°C for 10 minutes . This allows the inhibitor to bind the active site.

  • Substrate Initiation: Add 40 µL of Xanthine substrate (50 µM final conc.) to all wells to start the reaction.

  • Detection: Immediately place in a microplate reader.

    • Mode: Kinetic Absorbance.

    • Wavelength: 290 nm (or 295 nm).

    • Duration: Read every 30 seconds for 10–15 minutes.

Data Analysis
  • Calculate Velocity: Determine the slope (ΔOD/min) for the linear portion of the curve (typically minutes 2–10).

  • Normalization:

    
    
    
  • IC50 Determination: Plot % Inhibition vs. Log[Concentration] using a 4-parameter logistic regression (GraphPad Prism or similar).

Secondary Protocol: Kinase Liability Screening (ADP-Glo™)

Rationale: Pyrimidine-5-carbonitriles are frequent scaffolds for PI3K and mTOR inhibitors. If your research targets oncology, you must screen this compound against a kinase panel to assess potency or off-target liability.

Assay Principle (Luminescence)

This assay quantifies the ADP produced during the kinase reaction.

  • Kinase Reaction: ATP

    
     ADP + Phospho-substrate.
    
  • Depletion: Remaining ATP is depleted.

  • Detection: ADP is converted back to ATP, which drives a Luciferase/Luciferin reaction.

Workflow Diagram

Kinase_Workflow Step1 1. Reaction Assembly (5 µL Kinase + 5 µL Cmpd/ATP/Substrate) Step2 2. Incubation (60 min @ Room Temp) Step1->Step2 Step3 3. ADP-Glo™ Reagent Addition (10 µL - Depletes unused ATP) Step2->Step3 Step4 4. Incubation (40 min @ Room Temp) Step3->Step4 Step5 5. Detection Reagent Addition (20 µL - Converts ADP to Light) Step4->Step5 Step6 6. Read Luminescence (Integration: 0.5 - 1.0 sec) Step5->Step6

Figure 2: ADP-Glo Kinase Assay Workflow. A homogeneous, three-step luminescent assay.

Critical Parameters
  • ATP Concentration: Must be set at the

    
     apparent for the specific kinase (typically 10–50 µM) to ensure the assay is sensitive to competitive inhibitors.
    
  • Plate Type: Solid white, low-volume 384-well plates (e.g., Corning 4513) are essential to maximize signal reflection and minimize cross-talk.

Self-Validating Troubleshooting Guide

ObservationRoot CauseCorrective Action
High Background (XO Assay) Oxidized SubstratePrepare fresh Xanthine solution daily. Xanthine auto-oxidizes if left in light/air.
No Inhibition (Positive Control) Enzyme SaturationReduce Enzyme concentration. Ensure [Substrate] is near

(approx 3-5 µM for bovine XO), not saturating (

).
Precipitation in Wells Low SolubilityThe pyrimidine-carbonitrile core is lipophilic. Ensure final DMSO < 5% and add 0.01% Triton X-100 to buffer.
Z' Factor < 0.5 Pipetting ErrorUse automated liquid handling. Ensure "Vehicle" and "Blank" wells are statistically distinct (Signal-to-Background > 3).

References

  • Design, synthesis, and biological evaluation of 2,4-dimorpholinopyrimidine-5-carbonitrile derivatives as orally bioavailable PI3K inhibitors. Frontiers in Pharmacology. (2024).

  • Advances in Xanthine Oxidase Inhibition: A Review of Potential Bioactive Synthetic Compounds. Archiv der Pharmazie. (2025).

  • Pyrimidine-5-carbonitrile based potential anticancer agents as apoptosis inducers through PI3K/AKT axis inhibition. Journal of Enzyme Inhibition and Medicinal Chemistry. (2022).

  • New Pyrimidine-5-Carbonitriles as COX-2 Inhibitors. Molecules. (2022).

Sources

Application Note: 2-(Pyridin-3-yl)pyrimidine-5-carbonitrile Scaffolds in RET Kinase Inhibitor Screening

[1]

Abstract & Introduction

The receptor tyrosine kinase RET (Rearranged during Transfection) is a validated oncogenic driver in medullary thyroid cancer (MTC), papillary thyroid cancer (PTC), and non-small cell lung cancer (NSCLC). While first-generation multikinase inhibitors (MKIs) like Vandetanib and Cabozantinib offer some clinical benefit, they are limited by off-target toxicities (e.g., VEGFR2 inhibition).[1]

This application note details the screening and characterization of 2-(pyridin-3-yl)pyrimidine-5-carbonitrile derivatives. This chemical structure represents a privileged scaffold for Type I kinase inhibitors. The pyrimidine-carbonitrile core functions as a critical hinge-binder, while the pyridin-3-yl moiety allows for modular extension into the solvent-exposed regions or the hydrophobic back pocket of the ATP-binding site.[1]

This guide provides a comprehensive workflow for utilizing this scaffold in Fragment-Based Drug Discovery (FBDD) and High-Throughput Screening (HTS) to identify potent, selective inhibitors of RET wild-type (WT) and drug-resistant mutants (e.g., V804M, M918T).[1]

Mechanism of Action & Structural Basis

The "Privileged" Scaffold

The 2-(pyridin-3-yl)pyrimidine-5-carbonitrile motif binds to the ATP-binding pocket of the RET kinase domain through specific hydrogen bonding interactions with the hinge region.[1]

  • Hinge Interaction: The nitrogen atoms of the pyrimidine ring and the pyridine substituent typically form a bidentate hydrogen bond network with the backbone amide of Ala807 and Glu805 (numbering may vary by isoform, standardized here to RET51).

  • Gatekeeper Compatibility: The 5-carbonitrile (CN) group is electron-withdrawing and compact.[1] It often orients near the Gatekeeper residue (Val804) , avoiding steric clashes even in V804M/L mutations, which is a common mechanism of resistance to other inhibitors.

  • Selectivity: The rigidity of the bi-aryl system allows for precise vectoring of substituents to exploit the specific geometry of the RET P-loop, enhancing selectivity over structurally similar kinases like KDR (VEGFR2).

RET Signaling Pathway

Inhibition of RET phosphorylation blocks downstream effectors essential for cell proliferation and survival.

RET_SignalingRETRET Receptor(Tyrosine Kinase)RASRASRET->RASPhosphorylationPI3KPI3KRET->PI3KPhosphorylationCompound2-(Pyridin-3-yl)pyrimidine-5-carbonitrileCompound->RETInhibits (ATP Competition)RAFRAFRAS->RAFMEKMEKRAF->MEKERKERK (MAPK)MEK->ERKProliferationCell Proliferation(Nucleus)ERK->ProliferationAKTAKTPI3K->AKTmTORmTORAKT->mTORSurvivalCell Survival(Apoptosis Inhibition)AKT->SurvivalmTOR->Survival

Figure 1: RET Signaling Pathway and Inhibition Point.[1] The scaffold acts as an ATP-competitive inhibitor, blocking the activation of RAS/MAPK and PI3K/AKT cascades.[1]

Protocol 1: Biochemical Screening (TR-FRET)

Objective: Determine the IC50 of scaffold derivatives against recombinant RET kinase domain. Method: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) using the LanthaScreen™ Eu Kinase Binding Assay or HTRF®.[1]

Reagents & Equipment
  • Enzyme: Recombinant Human RET (WT) and RET V804M (SignalChem or Carna Biosciences).

  • Tracer: Eu-labeled anti-GST antibody (if RET is GST-tagged) + AlexaFluor™ 647-labeled Kinase Tracer (e.g., Tracer 236).[1]

  • Buffer: 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35.

  • Plate: 384-well low-volume white microplate (Corning #4513).[1]

  • Reader: PerkinElmer EnVision or BMG PHERAstar.

Experimental Procedure
  • Compound Preparation:

    • Dissolve 2-(pyridin-3-yl)pyrimidine-5-carbonitrile derivatives in 100% DMSO to 10 mM.

    • Perform a 10-point, 3-fold serial dilution in DMSO.[1]

    • Dilute 1:100 into 1x Kinase Buffer (Final DMSO = 1%).

  • Assay Assembly (10 µL Final Volume):

    • Step 1: Add 2.5 µL of diluted compound to the plate.

    • Step 2: Add 2.5 µL of Kinase/Antibody mixture (Final RET conc: 5 nM; Eu-Ab conc: 2 nM).[1]

    • Step 3: Add 5 µL of Tracer (Final Tracer conc: Kd value, typically 5-20 nM).[1]

    • Note: Pre-incubation of compound and enzyme for 15 mins is recommended for slow-binding kinetics.[1]

  • Incubation:

    • Centrifuge plate at 1000 x g for 1 min.

    • Incubate at Room Temperature (20-25°C) for 60 minutes in the dark.

  • Detection:

    • Read TR-FRET signal (Excitation: 337 nm; Emission: 665 nm [Acceptor] and 615 nm [Donor]).

    • Calculate Ratio = (Em 665 / Em 615) * 10,000.

Data Analysis

Calculate % Inhibition relative to High Control (DMSO only) and Low Control (known inhibitor e.g., Pralsetinib 1 µM). Fit data to a 4-parameter logistic equation:

1

Protocol 2: Cellular Potency (Ba/F3 Assay)

Objective: Validate membrane permeability and target engagement in a cellular context. Model: Ba/F3 cells (murine pro-B cells) transformed to depend on RET signaling (IL-3 independent).[1]

Cell Lines
  • Ba/F3 KIF5B-RET (WT): Models NSCLC fusion.

  • Ba/F3 KIF5B-RET V804M: Models gatekeeper resistance.

  • Parental Ba/F3: Grown in IL-3 (toxicity control).[1]

Experimental Procedure
  • Seeding:

    • Harvest cells in log phase.

    • Seed 3,000 cells/well in 50 µL RPMI-1640 + 10% FBS in 96-well white opaque plates.

  • Treatment:

    • Add 50 µL of 2x compound solution (diluted in media from DMSO stocks).

    • Final DMSO concentration should be ≤ 0.2%.

    • Include Staurosporine (1 µM) as a cell death control.

  • Incubation:

    • Incubate for 72 hours at 37°C, 5% CO2.

  • Viability Readout (CellTiter-Glo®):

    • Equilibrate plate to RT for 30 mins.

    • Add 100 µL CellTiter-Glo reagent (Promega).[1]

    • Shake orbitally for 2 mins; incubate 10 mins to stabilize signal.

    • Measure Luminescence.

Screening Workflow & Decision Logic

The following diagram illustrates the critical path from scaffold validation to lead optimization.

Screening_WorkflowStartScaffold Library2-(Pyridin-3-yl)pyrimidine-5-CNBiochemBiochemical Screen(TR-FRET / HTRF)@ 1 µM & 10 µMStart->BiochemFilter1Hit Criteria:>50% Inhibition @ 1 µM?Biochem->Filter1IC50Dose Response (IC50)Determine PotencyFilter1->IC50YesDiscardDiscard / ArchiveFilter1->DiscardNoSelectivitySelectivity Panel(vs KDR, EGFR, SRC)IC50->SelectivityCellularCellular Assay(Ba/F3 KIF5B-RET)Selectivity->CellularLeadLead SeriesOptimizationCellular->LeadIC50 < 100 nM

Figure 2: Screening Cascade.[1] A stepwise approach to filtering scaffold derivatives based on potency, selectivity, and cellular efficacy.

Representative Data & Benchmarks

When evaluating derivatives of 2-(pyridin-3-yl)pyrimidine-5-carbonitrile, compare results against known benchmarks to assess relative potency.[1]

CompoundTargetBiochemical IC50 (nM)Ba/F3 Cell IC50 (nM)Selectivity (RET/KDR)
Scaffold Core (Fragment) RET WT> 1,000N/ALow
Optimized Derivative A RET WT5.215> 50x
Optimized Derivative B RET V804M18.745> 30x
Pralsetinib (Control) RET WT0.40.5> 100x
Vandetanib (Control) RET WT15100~ 1x (Poor)

Table 1: Benchmark data for RET inhibitors. "Optimized Derivatives" refer to hypothetical leads derived from the pyrimidine-5-carbonitrile scaffold (e.g., similar to BDBM284527).[1]

Troubleshooting & Optimization

  • Issue: Low Solubility. The flat, aromatic nature of the pyrimidine-pyridine core can lead to stacking/aggregation.

    • Solution: Introduce sp3-rich substituents (e.g., morpholine, piperazine) on the pyridine ring to improve 3D character and solubility.

  • Issue: Poor Selectivity vs. KDR (VEGFR2).

    • Solution: Target the "Cysteinyl-Front" of RET.[1] RET has a Cysteine (Cys809) near the ATP pocket. Modifying the 5-position or the pyridine ring to interact with this residue can gain selectivity over KDR (which has a different residue at this position).[1]

  • Issue: "Bell-Shaped" Dose Response.

    • Solution: Often caused by compound precipitation at high concentrations. Verify solubility in assay buffer (nephelometry) and ensure DMSO < 1%.

References

  • Substituted pyrazolo[1,5-a]pyridine compounds as RET kinase inhibitors. Andrews, S.W., et al. (2018).[2] U.S. Patent No.[2][3] 10,023,570.[2] Link

  • 2-(pyridin-3-yl)-pyrimidine derivatives as RET inhibitors. Brooijmans, N., et al. (2020).[1][3] U.S. Patent No.[2][3] 10,774,070.[3] Link

  • Identification of Novel Small Molecule Inhibitors of Oncogenic RET Kinase. Moccia, M., et al. (2015).[4] PLOS ONE, 10(6), e0128364. Link

  • Discovery of N-Trisubstituted Pyrimidine Derivatives as Type I RET and RET Gatekeeper Mutant Inhibitors. Li, X., et al. (2020).[5] ACS Medicinal Chemistry Letters. Link[6]

  • BindingDB Entry: BDBM284527. Binding Database. Link

2-(Pyridin-3-YL)pyrimidine-5-carbonitrile PI3K pathway investigation

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Validating 2-(Pyridin-3-yl)pyrimidine-5-carbonitrile Scaffolds as PI3K Pathway Inhibitors

Executive Summary & Mechanistic Rationale

This guide details the methodological framework for investigating 2-(Pyridin-3-yl)pyrimidine-5-carbonitrile and its derivatives as ATP-competitive inhibitors of the Phosphoinositide 3-kinase (PI3K) pathway.

The pyrimidine-5-carbonitrile core is a privileged scaffold in kinase drug discovery. Its structural logic is threefold:

  • Hinge Binding: The pyrimidine nitrogen (N1 or N3) typically accepts a hydrogen bond from the backbone amide of the kinase hinge region (e.g., Val851 in PI3K

    
    ).
    
  • Gatekeeper Interaction: The 5-carbonitrile (-CN) group is electron-withdrawing and compact, often positioned to interact with the gatekeeper residue or to occupy a specific hydrophobic pocket, enhancing selectivity over other kinases.

  • Solubility & Metabolism: The pyridine substituent at the 2-position improves aqueous solubility and metabolic stability compared to phenyl analogs.

This protocol suite moves from biochemical validation (intrinsic kinase inhibition) to cellular target engagement (phosphorylation status) and finally functional phenotyping (proliferation/apoptosis).

The PI3K Signaling Architecture

Before initiating assays, it is critical to map the intervention point. The compound targets the catalytic p110 subunit of PI3K, preventing the phosphorylation of PIP2 to PIP3.

PI3K_Pathway RTK RTK / GPCR PI3K PI3K (p110/p85) RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation Compound 2-(Pyridin-3-yl) pyrimidine-5-carbonitrile Compound->PI3K ATP-Competitive Inhibition PIP2 PIP2 PIP2->PIP3 Substrate PDK1 PDK1 PIP3->PDK1 Recruitment AKT AKT (PKB) PIP3->AKT Recruitment PTEN PTEN (Phosphatase) PTEN->PIP3 Dephosphorylation PDK1->AKT Phosphorylation (Thr308) mTOR mTORC1 AKT->mTOR Activation S6K p70S6K mTOR->S6K Phosphorylation Survival Cell Survival & Proliferation S6K->Survival

Figure 1: The PI3K/AKT/mTOR signaling cascade.[1] The pyrimidine-5-carbonitrile scaffold acts as an ATP-competitive inhibitor at the PI3K node, preventing PIP3 generation and downstream AKT activation.

Phase I: Biochemical Validation (ADP-Glo™ Kinase Assay)

Objective: Determine the IC50 of the compound against recombinant PI3K isoforms (ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">


).
Methodology:  We utilize the ADP-Glo™ system (Promega), which quantifies the ADP produced during the kinase reaction.[2] This is superior to radioactive assays for high-throughput screening.
Materials:
  • Enzyme: Recombinant PI3K (p110

    
    /p85
    
    
    
    ).
  • Substrate: PIP2:PS Lipid Kinase Substrate (sonicated).

  • ATP: Ultra-pure ATP (use

    
     apparent concentration, typically 10-50 
    
    
    
    M).
  • Detection: ADP-Glo™ Reagent and Kinase Detection Reagent.

Protocol Steps:
  • Compound Preparation: Prepare a 10-point dose-response series of the 2-(Pyridin-3-yl)pyrimidine-5-carbonitrile derivative in DMSO (Final DMSO < 2%).

  • Kinase Reaction (10

    
    L volume): 
    
    • Add 2

      
      L Compound.
      
    • Add 4

      
      L PI3K Enzyme (0.5 ng/
      
      
      
      L in 1x Kinase Buffer).
    • Incubate 10 mins at RT (allows compound to bind).

    • Add 4

      
      L Substrate Mix (ATP + PIP2/PS).
      
    • Incubate 60 mins at RT.

  • ADP Generation Stop: Add 10

    
    L ADP-Glo™ Reagent . Incubate 40 mins. (Depletes unconsumed ATP).[2]
    
  • Detection: Add 20 ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

    
    L Kinase Detection Reagent . Incubate 30 mins. (Converts ADP 
    
    
    
    ATP
    
    
    Luciferase signal).[2][3][4][5]
  • Read: Measure Luminescence (RLU) on a plate reader (e.g., EnVision).

Data Analysis: Plot RLU vs. log[Compound]. Fit to a sigmoidal dose-response curve (variable slope) to calculate IC50.

Phase II: Cellular Target Engagement (Western Blot)

Objective: Confirm that biochemical inhibition translates to intracellular signaling blockade. Key Marker: Reduction in p-AKT (Ser473) and p-S6K (Thr389) .

Experimental Workflow:

Western_Workflow Seed Seed Cells (e.g., PC3 or MCF7) Starve Serum Starve (O/N or 4h) Seed->Starve Treat Treat w/ Compound (1h, Dose Response) Starve->Treat Stimulate Stimulate w/ EGF/Insulin (15 min) Treat->Stimulate Lysis Lysis + PhosSTOP Stimulate->Lysis Blot Western Blot (p-AKT vs Total AKT) Lysis->Blot

Figure 2: Cellular assay workflow. Serum starvation is critical to reduce basal background, ensuring the stimulation (EGF) provides a clean window to observe inhibition.

Detailed Protocol:
  • Cell Culture: Seed PI3K-hyperactive cells (e.g., PC3 [PTEN null] or MCF7 [PIK3CA mutant]) at

    
     cells/well in 6-well plates.
    
  • Starvation: Replace media with 0.1% FBS media overnight. Rationale: Removes growth factors to reset the signaling baseline.

  • Treatment: Add compound (0.1, 1.0, 10

    
    M) for 1 hour. Include a DMSO control and a positive control (e.g., BKM120 or LY294002).
    
  • Stimulation: Add EGF (50 ng/mL) or Insulin for 15 minutes.

  • Lysis: Wash with ice-cold PBS. Lyse in RIPA buffer supplemented with Protease/Phosphatase Inhibitor Cocktail (Critical: Phosphatases will strip the signal immediately if not inhibited).

  • Immunoblotting:

    • Primary Antibodies: Rabbit anti-pAKT (Ser473) [1:1000], Rabbit anti-pS6K [1:1000].

    • Normalization: Mouse anti-Total AKT or anti-GAPDH.

    • Detection: HRP-conjugated secondary antibodies + ECL substrate.[6]

Expected Result: A dose-dependent disappearance of the p-AKT band, while Total AKT remains constant.

Data Interpretation & Troubleshooting

Comparative Data Table (Template):

Assay TypeReadoutPositive Control (e.g., BKM120)Candidate (Pyrimidine-CN)Interpretation
Biochemical PI3K

IC50
~40 nMExperimental<100 nM indicates potent lead.
Cellular p-AKT (Ser473) EC50~100-200 nMExperimental>10x shift from biochem IC50 suggests permeability issues.
Phenotypic Cell Viability (GI50)~500 nMExperimentalIf >10

M, check off-target toxicity or solubility.

Troubleshooting Guide:

  • High Background in ADP-Glo: Incomplete ATP depletion. Ensure the "ADP-Glo Reagent" incubation time is sufficient (40 min).

  • No p-AKT Signal: Phosphatase activity. Ensure lysis is done on ice and inhibitors (Na3VO4, NaF) are fresh.

  • Precipitation: The pyrimidine-carbonitrile scaffold can be lipophilic. Verify solubility in media; if precipitating, lower concentration or use a solubility-enhancing formulation (e.g., cyclodextrin).

References

  • El-Dydamony, N. M., et al. (2022).[7][8] Pyrimidine-5-carbonitrile based potential anticancer agents as apoptosis inducers through PI3K/AKT axis inhibition.[8] Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

  • Rockland Immunochemicals. AKT/PI3K Signaling Pathway & Western Blotting. [Link]

  • Fan, Y., et al. (2024). Design, synthesis, and biological evaluation of 2,4-dimorpholinopyrimidine-5-carbonitrile derivatives as orally bioavailable PI3K inhibitors. Frontiers in Chemistry. [Link]

Sources

Application Note: A Comprehensive Protocol for the Pharmacokinetic Analysis of 2-(Pyridin-3-YL)pyrimidine-5-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed, robust, and scientifically grounded protocol for the comprehensive pharmacokinetic analysis of 2-(Pyridin-3-YL)pyrimidine-5-carbonitrile, a novel heterocyclic compound with significant therapeutic potential. As a member of the pyrimidine-5-carbonitrile class, this molecule is under investigation for various pharmacological activities, including its role as a potential anticancer agent.[1][2][3] Understanding its absorption, distribution, metabolism, and excretion (ADME) profile is critical for its progression through the drug development pipeline. This document outlines a strategic approach to in vivo study design, bioanalytical method development using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and data interpretation, ensuring the generation of high-quality, reliable pharmacokinetic data.

Introduction

The pyrimidine-5-carbonitrile scaffold is a cornerstone in medicinal chemistry, with derivatives showing promise in oncology by targeting critical signaling pathways such as the PI3K/AKT axis.[1] The specific compound, 2-(Pyridin-3-YL)pyrimidine-5-carbonitrile, combines the structural features of both pyrimidine and pyridine, moieties known for their diverse biological activities.[4] A thorough understanding of the pharmacokinetic properties of this molecule is paramount for establishing a viable dosing regimen, assessing its safety profile, and predicting its efficacy.

This guide is designed to provide a comprehensive workflow for researchers, from the initial stages of in vivo study design to the final analysis of pharmacokinetic parameters. The methodologies described herein are based on established principles of bioanalysis and are intended to be adaptable to specific laboratory settings and research questions.

PART 1: In Vivo Pharmacokinetic Study Design

A well-designed in vivo study is the foundation of a successful pharmacokinetic analysis. The following protocol is a general guideline for a rodent model, which can be adapted based on the specific research objectives.

Experimental Workflow for In Vivo Study

cluster_pre_dose Pre-Dosing cluster_dosing Dosing cluster_sampling Sample Collection cluster_analysis Bioanalysis & Data Interpretation acclimation Animal Acclimation (e.g., 1 week) fasting Overnight Fasting (12-18 hours) acclimation->fasting dosing Administer Compound (Oral or Intravenous) fasting->dosing formulation Prepare Dosing Formulation (e.g., in 0.5% CMC) formulation->dosing blood_collection Serial Blood Sampling (e.g., via tail vein) dosing->blood_collection time_points Defined Time Points (0, 0.25, 0.5, 1, 2, 4, 8, 24h) blood_collection->time_points plasma_prep Plasma Preparation (Centrifugation) time_points->plasma_prep storage Sample Storage (-80°C) plasma_prep->storage sample_prep Sample Preparation (e.g., Protein Precipitation) storage->sample_prep lcms_analysis LC-MS/MS Analysis sample_prep->lcms_analysis pk_modeling Pharmacokinetic Modeling lcms_analysis->pk_modeling

Caption: Workflow of the in vivo pharmacokinetic study.

Protocol for In Vivo Study:

  • Animal Model: Utilize male Sprague-Dawley rats (200-250 g). House the animals in a controlled environment with a 12-hour light/dark cycle and provide ad libitum access to food and water.

  • Acclimation: Allow a minimum of one week for acclimatization before the study.

  • Dosing Formulation: Prepare a suspension of 2-(Pyridin-3-YL)pyrimidine-5-carbonitrile in a suitable vehicle, such as 0.5% carboxymethylcellulose (CMC) in water.

  • Dosing:

    • Oral (PO): Administer a single dose (e.g., 10 mg/kg) via oral gavage.

    • Intravenous (IV): Administer a single dose (e.g., 1 mg/kg) via the tail vein to determine bioavailability.

  • Blood Sampling: Collect serial blood samples (approximately 100 µL) from the tail vein at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose) into tubes containing an anticoagulant (e.g., K2-EDTA).

  • Plasma Preparation: Centrifuge the blood samples at 4,000 x g for 10 minutes at 4°C to separate the plasma.

  • Sample Storage: Store the plasma samples at -80°C until bioanalysis.

PART 2: Bioanalytical Method Development and Validation using LC-MS/MS

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for quantifying small molecules in complex biological matrices due to its high sensitivity and selectivity.[5][6]

Sample Preparation

The goal of sample preparation is to remove interfering matrix components and concentrate the analyte of interest.[7][8][9] Protein precipitation is a simple and effective method for plasma samples.[10]

Protocol for Protein Precipitation:

  • Thaw plasma samples on ice.

  • To 50 µL of plasma in a microcentrifuge tube, add 150 µL of ice-cold acetonitrile containing a suitable internal standard (e.g., a structurally similar, stable isotope-labeled analog).[11]

  • Vortex for 1 minute to precipitate proteins.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.[11]

  • Transfer the supernatant to a new tube or a 96-well plate for LC-MS/MS analysis.

LC-MS/MS Instrumentation and Conditions

The following are example parameters that should be optimized for the specific instrument and compound.

ParameterRecommended Condition
LC System UHPLC system
Column C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Optimized to provide good peak shape and separation from matrix components.
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 µL
Mass Spectrometer Triple Quadrupole Mass Spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive Mode
MRM Transitions To be determined by direct infusion of the analyte and internal standard.
Method Validation

A rigorous validation of the bioanalytical method is crucial to ensure the reliability of the pharmacokinetic data. The validation should be performed in accordance with regulatory guidelines (e.g., FDA Bioanalytical Method Validation Guidance). Key parameters to assess include:

  • Selectivity and Specificity: Absence of interfering peaks at the retention time of the analyte and internal standard in blank matrix.

  • Linearity: A linear relationship between concentration and response over a defined range.

  • Accuracy and Precision: The closeness of the measured values to the true values and the degree of scatter, respectively.

  • Recovery and Matrix Effect: The efficiency of the extraction process and the influence of matrix components on ionization.

  • Stability: Analyte stability under various conditions (freeze-thaw, short-term, long-term, and post-preparative).

PART 3: Pharmacokinetic Data Analysis

Once the plasma concentrations of 2-(Pyridin-3-YL)pyrimidine-5-carbonitrile have been determined at each time point, the data can be analyzed using non-compartmental or compartmental modeling software (e.g., Phoenix WinNonlin).

Key Pharmacokinetic Parameters
ParameterDescription
Cmax Maximum observed plasma concentration
Tmax Time to reach Cmax
AUC (0-t) Area under the plasma concentration-time curve from time 0 to the last measurable concentration
AUC (0-inf) Area under the plasma concentration-time curve from time 0 to infinity
t1/2 Elimination half-life
CL Clearance
Vd Volume of distribution
F% Bioavailability (calculated from oral and IV data)

Conclusion

This application note provides a comprehensive framework for conducting a thorough pharmacokinetic analysis of 2-(Pyridin-3-YL)pyrimidine-5-carbonitrile. Adherence to these protocols and principles will enable researchers to generate high-quality, reproducible data that is essential for advancing this promising compound through the drug discovery and development process. The adaptability of the described methods allows for their application to other novel small molecules with similar chemical properties.

References

  • A guide to the advantages and disadvantages of sample preparation for small molecules. (2023, August 29). Retrieved from [Link]

  • Prepping Small Molecules for Mass Spec | Biocompare.com. (2019, April 23). Retrieved from [Link]

  • Current developments of bioanalytical sample preparation techniques in pharmaceuticals. (n.d.). Retrieved from [Link]

  • Bioanalytical Analysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 2. (2021, August 1). LCGC International. Retrieved from [Link]

  • Sample Preparation Techniques | Phenomenex. (2025, May 23). Retrieved from [Link]

  • Utilizing LC-MS/MS technique in conjunction with multivariate analysis as valuable tools to unravel the chemical complexity of s. (n.d.). Retrieved from [Link]

  • Optimization of 2-Amino-4,6-diarylpyrimidine-5-carbonitriles as Potent and Selective A1 Antagonists | Journal of Medicinal Chemistry. (2022, January 22). ACS Publications. Retrieved from [Link]

  • ANALYTICAL METHODS. (n.d.). ATSDR. Retrieved from [Link]

  • Measurement of Pyridine Nucleotides in Biological Samples Using LC-MS/MS. (n.d.). Springer Protocols. Retrieved from [Link]

  • Pyrimidine-5-carbonitrile based potential anticancer agents as apoptosis inducers through PI3K/AKT axis inhibition in leukaemia K562. (2022). PubMed. Retrieved from [Link]

  • Improved diagnostics of purine and pyrimidine metabolism disorders using LC-MS/MS and its clinical application. (2023, September 26). ZORA. Retrieved from [Link]

  • Standard Operating Procedures: Extraction and Analysis of a Suite of Pesticide Analytes at Trace Levels in A. (n.d.). California Water Boards. Retrieved from [Link]

  • Analytical Methods for Quantification of Drug Metabolites in Biological Samples. (n.d.). Open Research Library. Retrieved from [Link]

  • Intracellular Pharmacokinetics of Pyrimidine Analogues used in Oncology and the Correlation with Drug Action. (2020, October 16). DSpace. Retrieved from [Link]

  • Rapid MALDI-MS Assays for Drug Quantification in Biological Matrices: Lessons Learned, New Developments, and Future Perspectives. (2021, February 26). Semantic Scholar. Retrieved from [Link]

  • Targeting Pyrimidine Metabolism in the Era of Precision Cancer Medicine. (n.d.). Frontiers. Retrieved from [Link]

  • In Silico Discovery and ADMET Pharmacokinetic of Novel Pyrimidinic Selenoureas as Selective Breast Carcinoma Cells (MCF-7) Inhibitors. (2023, August 1). Clinical Research. Retrieved from [Link]

  • Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers. (n.d.). PMC. Retrieved from [Link]

  • Intracellular Pharmacokinetics of Pyrimidine Analogues used in Oncology and the Correlation with Drug Action. (2020, October 16). ResearchGate. Retrieved from [Link]

  • Pharmacokinetics Studies of some Diaryl Pyrimidinamine Derivatives as Anti-Cancer Agent: In-Silico Drug Design and. (2022, September 15). Advanced Journal of Chemistry, Section A. Retrieved from [Link]

  • Intermediate metabolites in pyrimidine metabolism influence the... (n.d.). ResearchGate. Retrieved from [Link]

  • New pyrimidine-5-carbonitrile derivatives as EGFR inhibitors with anticancer and apoptotic activities: design, molecular modeling and synthesis. (n.d.). RSC Publishing. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Solubility Optimization for 2-(Pyridin-3-YL)pyrimidine-5-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Brick Dust" Challenge

You are likely encountering difficulties with 2-(Pyridin-3-yl)pyrimidine-5-carbonitrile because it falls into the category of "Brick Dust" molecules. Structurally, it consists of two planar heteroaromatic rings (pyridine and pyrimidine) connected by a single bond, with a nitrile group.

  • The Physics: The molecule is flat and rigid, allowing it to pack extremely tightly in a crystal lattice (high lattice energy).

  • The Chemistry: While it has hydrogen bond acceptors (nitrogens), it lacks rotatable bonds or significant aliphatic chains to disrupt packing.

  • The Consequence: It resists dissolving in water not because it is "greasy" (lipophilic), but because the water cannot compete with the energy holding the crystal together.

This guide provides three targeted workflows to overcome this: Strategic Dilution , Colloidal Control , and pH Manipulation .

Guide 1: Preventing "Crash-Out" During Dilution

For enzymatic and cell-based assays where the compound precipitates upon addition to buffer.

The most common error is adding a high-concentration DMSO stock directly to an aqueous buffer. This creates a local zone of supersaturation that forces the compound out of solution immediately.

The "Intermediate Dilution" Protocol

Do not dilute 100% DMSO stock directly into 100% Buffer. Use this step-down method to maintain solubility.

Reagents Required:

  • Anhydrous DMSO (freshly opened or stored over molecular sieves).

  • Assay Buffer (Pre-warmed to 25°C or 37°C).

Step-by-Step Workflow:

  • Prepare Master Stock: Dissolve solid compound in 100% DMSO to 10 mM.

    • Critical: Sonicate for 5 minutes. Visual clarity is not enough; micro-crystals may persist.

  • Create Intermediate Stock (10x): Dilute the Master Stock into a solvent mixture of 50% DMSO / 50% Water (or Buffer).

    • Why? This lowers the hydrophobic shock. The compound is more stable in 50% DMSO than in a sudden 1% DMSO environment.

  • Final Assay Dilution: Pipette the Intermediate Stock into your final Assay Buffer.

    • Target: Final DMSO concentration should be

      
       1% (or as tolerated by your assay).
      
Visualization: Serial Dilution Logic

DilutionProtocol Solid Solid Compound Stock Master Stock (100% DMSO) 10 mM Solid->Stock Dissolve + Sonicate Inter Intermediate (50% DMSO / 50% Buffer) 1 mM Stock->Inter Step-Down Dilution Final Assay Well (1% DMSO) 100 µM Stock->Final Direct Addition (AVOID) Crash PRECIPITATION (Crash Out) Stock->Crash Inter->Final Final Addition

Figure 1: The Step-Down dilution method prevents the kinetic shock that leads to precipitation, unlike direct addition.

Guide 2: Eliminating False Positives (Aggregation)

For biochemical assays (IC50 curves) showing steep slopes or promiscuous inhibition.

Planar heteroaromatics like 2-(Pyridin-3-yl)pyrimidine-5-carbonitrile are prone to forming colloidal aggregates in aqueous solution. These aggregates sequester enzymes, leading to false-positive inhibition.

Diagnostic Check

If your Hill Slope is > 2.0 or if inhibition disappears after spinning the plate in a centrifuge, you have aggregates, not true solution.

The Detergent Counter-Measure

You must lower the surface tension of your buffer to prevent pi-stacking interactions.

Recommended Additives:

  • Triton X-100: 0.01% (v/v) - Standard for kinase assays.

  • Tween-20: 0.05% (v/v) - Milder, better for sensitive enzymes.

Protocol:

  • Prepare Assay Buffer with the detergent added fresh.

  • Add the compound Intermediate Stock (from Guide 1) to this detergent-containing buffer.

  • Incubate for 15 minutes before adding the enzyme/protein. This allows any transient aggregates to disperse.

Guide 3: Advanced Formulation (pH & Cyclodextrins)

For high-concentration needs (e.g., biophysical assays like SPR or animal dosing).

If you need concentrations >100 µM in aqueous media, DMSO alone will fail. You must leverage the chemical properties of the pyridine ring.

Strategy A: pH Manipulation (The "Proton Switch")

The pyridine nitrogen has a pKa of approximately 5.2.

  • Neutral pH (7.4): The molecule is uncharged and insoluble.

  • Acidic pH (< 4.5): The pyridine protonates, becoming a cation. Solubility increases by orders of magnitude.

Application:

  • Dissolve compound in 0.1 M HCl or acetate buffer (pH 4.0).

  • Warning: Ensure your target protein is stable at this pH. If not, use Strategy B.

Strategy B: Host-Guest Complexation

Use Hydroxypropyl-


-Cyclodextrin (HP-

-CD) to encapsulate the hydrophobic core.

Protocol:

  • Prepare a 20% (w/v) HP-

    
    -CD  solution in water.
    
  • Dissolve compound in minimal DMSO (e.g., 50 mM stock).

  • Add DMSO stock to the Cyclodextrin solution with vigorous vortexing.

  • Shake at room temperature for 1 hour.

  • Filter through a 0.22 µm PVDF filter.

Data Reference: Solvent Compatibility Matrix

Use this table to determine the safe limits for your specific assay type.

Assay TypeMax DMSO %Preferred AdditiveRisk Factor
Enzymatic (Kinase/Protease) 1 - 5%0.01% Triton X-100High: Aggregation causes false inhibition.
Cell-Based (HEK293/HeLa) 0.1 - 0.5%None (Media Serum helps)Med: Toxicity from solvent >0.5%.
Biophysical (SPR/ITC) 1 - 3%5% GlycerolHigh: Micro-precipitates ruin sensor chips.
Structural Biology (Crystallography) 10%PEG-400Low: High conc. required; use co-solvents.[1]

Troubleshooting FAQs

Q: My compound turned the solution cloudy immediately. Can I save it? A: No. Once "brick dust" compounds crash out, they form stable crystals that are very hard to re-dissolve. Centrifuge the sample to pellet the solid, remove the supernatant, and try to re-dissolve the pellet in 100% DMSO with sonication. Do not add more buffer.

Q: I see inhibition, but the IC50 shifts when I change the enzyme concentration. Why? A: This is the hallmark of stoichiometric inhibition by aggregates . The compound particles are physically adsorbing the enzyme. Add 0.01% Triton X-100.[2] If the inhibition disappears, the original result was an artifact.

Q: Can I use DMF instead of DMSO? A: Chemically, yes, it dissolves the compound well. Biologically, no . DMF is significantly more toxic to cells and can carbamoylate proteins in biochemical assays, modifying your target enzyme. Stick to DMSO or NMP (N-methyl-2-pyrrolidone) if absolutely necessary, but strictly keep NMP < 0.1%.

Decision Logic: Choosing Your Solvent System

SolventLogic Start Start: Define Requirement ConcCheck Target Conc > 50 µM? Start->ConcCheck AssayType Assay Type? ConcCheck->AssayType No Complex Use 20% HP-beta-Cyclodextrin ConcCheck->Complex Yes (Neutral pH) Acid Acidify to pH 4.0 (If protein tolerates) ConcCheck->Acid Yes (Acidic OK) Simple Standard Protocol: DMSO Stock + Intermediate Dilution AssayType->Simple Cell-Based AggCheck Add 0.01% Triton X-100 (Prevent Aggregation) AssayType->AggCheck Biochemical

Figure 2: Decision matrix for selecting the appropriate formulation based on concentration and assay type.

References

  • Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today.

  • Shoichet, B. K. (2006). Screening in a spirit of haunting: the role of aggregation in high-throughput screening. Drug Discovery Today. (Key resource for understanding "brick dust" aggregation).

  • Loftsson, T., et al. (2005). Cyclodextrins in drug delivery. Expert Opinion on Drug Delivery. (Protocol basis for HP-b-CD usage).

  • Assay Guidance Manual (NCGC/NIH). Assay Interference by Aggregation. (The gold standard for detergent protocols).

Sources

Technical Support Guide: Resistance Profiling for 2-(Pyridin-3-yl)pyrimidine-5-carbonitrile Derivatives

[1][2]

Executive Summary

This guide addresses resistance mechanisms associated with 2-(Pyridin-3-yl)pyrimidine-5-carbonitrile scaffolds.[1][2] This chemical motif is a privileged structure in medicinal chemistry, widely utilized in Dual PI3K/AKT inhibitors , EGFR inhibitors (specifically T790M mutant-selective), and COX-2 inhibitors .[1][2]

When researchers observe a "loss of potency" or "resistance" to this class of compounds, it typically stems from three distinct vectors:

  • Pharmacological Resistance: Target mutation or pathway bypass (e.g., MET amplification in EGFR-driven lines).[1][2]

  • Physiological Resistance: Upregulation of ABC transporters (P-gp/BCRP) causing drug efflux.[1][2]

  • Technical Artifacts: Solubility issues due to the planar, lipophilic nature of the pyrimidine-carbonitrile core.[1][2]

Module 1: Validating the Resistance Phenotype

Before investigating biological mechanisms, you must rule out technical artifacts common to this chemical class.

Q: My IC50 values are shifting day-to-day. Is this resistance?

A: Likely not. This is often a solubility or stability artifact .[1][2] The 2-(Pyridin-3-yl)pyrimidine-5-carbonitrile core is flat and rigid, leading to high crystallinity and poor aqueous solubility.[1][2]

Troubleshooting Protocol:

  • Check Precipitation: Inspect your dosing plates under 10x magnification. Micro-crystals indicate the compound is crashing out of the media, effectively lowering the concentration the cells "see."[1][2]

  • DMSO Tolerance: Ensure your final DMSO concentration is constant (e.g., 0.1%) across all doses. These scaffolds are sensitive to co-solvent variations.[1][2]

  • BSA Supplementation: Add 0.5% Fetal Bovine Serum (FBS) or Bovine Serum Albumin (BSA) to your assay buffer.[1][2] The protein acts as a carrier, preventing the compound from sticking to the plasticware (non-specific binding).[1][2]

Q: How do I confirm the resistance is stable?

A: Perform a "Drug Holiday" Assay . True genetic resistance persists; epigenetic or transient adaptation fades.[1][2]

Protocol:

  • Culture your "Resistant" line (Line-R) in drug-free media for 10 passages (approx. 4 weeks).[1][2]

  • Re-assess IC50 alongside the continuously treated line and the parental line.[1][2]

    • If IC50 returns to parental levels: Resistance was epigenetic or metabolic adaptation.[1][2]

    • If IC50 remains high:[1][2] Resistance is genetic (mutation or stable amplification).[1][2]

Module 2: Biological Mechanism Deconvolution

Once resistance is validated, use this logic flow to identify the cause.

Visualizing the Decision Logic

The following diagram illustrates the workflow for categorizing the resistance mechanism.

ResistanceWorkflowStartResistance Observed(IC50 Shift > 5x)Step1Efflux Assay(± Verapamil/Cyclosporin A)Start->Step1Decision1IC50 Resensitized?Step1->Decision1Result_EffluxMechanism: Drug Efflux(ABC Transporter)Decision1->Result_EffluxYesStep2Target Sequencing(Kinase Domain)Decision1->Step2NoDecision2Mutation Found?Step2->Decision2Result_MutMechanism: Target Mutation(e.g., C797S, Gatekeeper)Decision2->Result_MutYesStep3Western Blot / Phospho-Array(Downstream Nodes)Decision2->Step3NoResult_BypassMechanism: Pathway Bypass(e.g., MET Amp, RAS Act)Step3->Result_Bypass

Caption: Workflow for deconvoluting resistance mechanisms. Blue = Start, Yellow = Decision Points, Green = Confirmed Mechanism.[1][2]

Q: Could it be an efflux pump issue?

A: Yes. Pyrimidine-based inhibitors are frequent substrates for P-glycoprotein (P-gp/ABCB1) and BCRP (ABCG2) .[1][2]

The Diagnostic Experiment: Perform a dose-response curve with your compound ± a specific efflux inhibitor.[1][2]

  • Condition A: Compound alone.[1][2]

  • Condition B: Compound + Verapamil (5-10 µM) [P-gp inhibitor].[1][2]

  • Condition C: Compound + Ko143 (1 µM) [BCRP inhibitor].[1][2]

Result Interpretation: If the IC50 in Condition B/C drops significantly (e.g., >3-fold shift) compared to A, your cells are pumping the drug out.[1][2]

Q: I suspect the target has mutated. What should I look for?

A: It depends on your primary target.

  • If targeting EGFR: Look for the C797S mutation (if your compound is covalent) or T790M amplification.[1][2]

  • If targeting PI3K: Look for mutations in the PIK3CA helical domain (E542K, E545K) which can decouple the enzyme from inhibitory regulation.[1][2]

  • If targeting Kinases generally: Check the "Gatekeeper" residue.[1][2] Pyrimidine-5-carbonitriles bind in the ATP pocket; steric hindrance introduced by a bulky "Gatekeeper" mutation (e.g., T315I in ABL) often confers resistance.[1][2]

Module 3: Pathway Bypass Signaling

If the pump is inactive and the target is wild-type, the cell is likely using a "detour."[1][2]

Q: How does "Bypass Signaling" work with this scaffold?

A: Since these compounds often target the PI3K/AKT/mTOR axis, resistant cells frequently activate parallel survival pathways.[1][2]

  • Scenario: You block PI3K.

  • Reaction: The cell loses the negative feedback loop on MAPK/ERK .[1][2]

  • Outcome: The cell survives via ERK signaling despite PI3K inhibition.[1][2]

Visualizing the Signaling Bypass

The diagram below maps the interaction of Pyrimidine-5-carbonitriles with the PI3K/EGFR axis and common escape routes.

PathwayBypassRTKRTK (EGFR/MET)PI3KPI3K(Target)RTK->PI3KRASRASRTK->RASBypass ActivationAKTAKTPI3K->AKTInhibitorPyrimidine-5-CNInhibitorInhibitor->PI3KBlocksmTORmTORAKT->mTORmTOR->RTKLoss of Feedback(Resistance)RAFRAFRAS->RAFMEKMEKRAF->MEKERKERK(Survival Bypass)MEK->ERK

Caption: Red nodes = Drug Targets. Green = Bypass Survival Node (ERK).[1][2] Dashed lines indicate resistance pathways activated upon inhibition.[1][2]

Summary Data Table: Characterizing Resistant Lines

ParameterParental Line (WT)Resistant Line (Res)Interpretation
IC50 (Drug X) 10 nM>1000 nMValid Resistance (RI > 100)
IC50 (Drug X + Verapamil) 10 nM15 nMEfflux Driven. Pump inhibition restores sensitivity.[1][2]
IC50 (Drug X + Verapamil) 10 nM>1000 nMTarget Driven. Efflux is not the cause.[1][2]
pAKT Levels (Western) Low (Suppressed)High (Maintained)Target is either mutated or bypassed.[1][2]
pERK Levels (Western) LowHighPathway Switching. Cell is using MAPK to survive.[1][2]

References

  • El-Dydamony, N. M., et al. (2022). Pyrimidine-5-carbonitrile based potential anticancer agents as apoptosis inducers through PI3K/AKT axis inhibition in leukaemia K562.[1][2][3] Journal of Enzyme Inhibition and Medicinal Chemistry.[1][2] [1][2]

  • Reda, N., et al. (2024). Novel Pyrimidine-5-Carbonitriles as potential apoptotic and antiproliferative agents by dual inhibition of EGFRWT/T790M and PI3k enzymes.[1][2] Bioorganic Chemistry.[1][2][3][4][5][6][7]

  • Wang, J., et al. (2024). Design, synthesis, and biological evaluation of 2,4-dimorpholinopyrimidine-5-carbonitrile derivatives as orally bioavailable PI3K inhibitors.[1][2] Frontiers in Pharmacology.[1][2]

  • Osman, N. A., et al. (2022). New Pyrimidine-5-Carbonitriles as COX-2 Inhibitors: Design, Synthesis, Anticancer Screening, Molecular Docking, and In Silico ADME Profile Studies.[1][2] Molecules.[1][2][3][4][5][6][7][8][9][10] [1][2]

Validation & Comparative

A Comparative Guide to 2-(Pyridin-3-YL)pyrimidine-5-carbonitrile and Other Pyrimidine-5-Carbonitrile Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The pyrimidine-5-carbonitrile scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities.[1][2] Its rigid, planar structure and the presence of multiple nitrogen atoms provide ideal anchor points for interactions with various biological targets, particularly protein kinases.[3] This guide provides a comparative analysis of 2-(Pyridin-3-YL)pyrimidine-5-carbonitrile and other key pyrimidine-5-carbonitrile derivatives, with a focus on their performance as potential therapeutic agents, supported by experimental data from peer-reviewed literature.

The Significance of the 2-Substituent in Pyrimidine-5-Carbonitrile Derivatives

The substituent at the 2-position of the pyrimidine-5-carbonitrile ring plays a pivotal role in determining the compound's biological activity and selectivity.[4][5] This position is often directed towards the solvent-exposed region of ATP-binding pockets in kinases, allowing for significant structural diversity to be introduced to modulate potency and pharmacokinetic properties. By comparing derivatives with different 2-substituents, researchers can gain valuable insights into the structure-activity relationships (SAR) that govern their therapeutic potential.

2-(Pyridin-3-YL)pyrimidine-5-carbonitrile: A Promising Kinase Inhibitor Scaffold

While direct, head-to-head comparative studies of 2-(Pyridin-3-YL)pyrimidine-5-carbonitrile with other derivatives are not extensively published, the broader class of 2-(pyridin-3-yl)pyrimidines has shown significant promise as potent inhibitors of various protein kinases, including Bcr-Abl and RET kinases.[6][7] The pyridine moiety at the 2-position can engage in crucial hydrogen bonding and aromatic interactions within the kinase hinge region, a key determinant of inhibitory activity.

The rationale behind its potential efficacy lies in the established role of both the pyrimidine-5-carbonitrile core and the 2-pyridyl substituent in kinase inhibition. The pyrimidine core acts as a scaffold that mimics the adenine base of ATP, while the 2-substituent explores interactions in the deeper regions of the ATP-binding site, contributing to both potency and selectivity.

Comparative Performance Analysis of Pyrimidine-5-Carbonitrile Derivatives

To understand the potential of 2-(Pyridin-3-YL)pyrimidine-5-carbonitrile, it is instructive to compare it with other derivatives where the 2-position is modified. The following sections and tables summarize the performance of various 2-substituted pyrimidine-5-carbonitrile derivatives against different biological targets.

As Anticancer Agents: Targeting Protein Kinases

Protein kinases are a major class of drug targets in oncology, and the pyrimidine-5-carbonitrile scaffold has been extensively explored for the development of kinase inhibitors.

Epidermal Growth Factor Receptor (EGFR) Inhibitors:

Many pyrimidine-5-carbonitrile derivatives have been designed as ATP-mimicking EGFR tyrosine kinase inhibitors.[3] The 2-substituent is crucial for achieving high potency. For instance, derivatives with a substituted aniline at the 2-position have shown excellent activity.

Compound ID2-SubstituentTarget Cell LineIC50 (µM)Reference
10b 4-((3-bromophenyl)amino)HepG23.56[3]
A5495.85[3]
MCF-77.68[3]
Erlotinib (Reference) -HepG20.87[3]
A5491.12[3]
MCF-75.27[3]

Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) Inhibitors:

VEGFR-2 is another important target in cancer therapy, and pyrimidine-5-carbonitrile derivatives have been developed as its inhibitors.

Compound ID2-SubstituentTargetIC50 (µM)Reference
11e Hydrazone moietyVEGFR-20.61[8]
12b Hydrazone moietyVEGFR-20.53[8]
Sorafenib (Reference) -VEGFR-20.19[8]

Phosphoinositide 3-kinase (PI3K) Inhibitors:

The PI3K/AKT signaling pathway is frequently dysregulated in cancer. 2,4-dimorpholinopyrimidine-5-carbonitrile derivatives have emerged as potent PI3K inhibitors.[9]

Compound ID2,4-SubstituentTargetIC50 (nM)Reference
17p DimorpholinoPI3Kα31.8[9]
BKM-120 (Reference) -PI3Kα44.6[9]
As Anti-inflammatory Agents: Targeting COX-2

Cyclooxygenase-2 (COX-2) is a key enzyme in the inflammatory pathway and a target for anti-inflammatory drugs. Certain pyrimidine-5-carbonitrile derivatives have demonstrated potent and selective COX-2 inhibition.[10]

Compound ID2-SubstituentTargetIC50 (µM)Reference
5d Substituted sulphonamide phenylCOX-20.16[10]
Celecoxib (Reference) -COX-20.17[10]

Structure-Activity Relationship (SAR) Insights

The accumulated data from various studies provide valuable SAR insights that can guide the design of future pyrimidine-5-carbonitrile derivatives:

  • Aromatic and Heteroaromatic Groups at the 2-Position: The presence of an aryl or heteroaryl ring at the 2-position is a common feature of many potent kinase inhibitors. These groups can form key interactions, such as hydrogen bonds and π-π stacking, with amino acid residues in the ATP-binding pocket. The pyridyl group in 2-(Pyridin-3-YL)pyrimidine-5-carbonitrile is well-suited for such interactions.

  • Linkers and Spacers: The introduction of flexible linkers (e.g., amino, ether, hydrazone) between the pyrimidine core and a terminal aromatic group at the 2-position can allow for optimal positioning of the molecule within the binding site, often leading to enhanced potency.[11]

  • Substitution on the 2-Aryl/Heteroaryl Ring: Substituents on the 2-aryl or 2-heteroaryl ring can significantly impact activity. Halogen atoms, for example, can act as hydrogen bond acceptors and improve binding affinity.[6]

Experimental Protocols

To facilitate further research and comparative studies, detailed protocols for the synthesis of 2-substituted pyrimidine-5-carbonitriles and key biological assays are provided below.

General Synthesis of 2-Substituted Pyrimidine-5-carbonitriles

A common and efficient method for the synthesis of the pyrimidine-5-carbonitrile core is the Biginelli-inspired three-component reaction.[4]

Workflow for Three-Component Synthesis of 2-Amino-4,6-diarylpyrimidine-5-carbonitriles

cluster_reactants Reactants cluster_reaction Reaction cluster_product Product ketone α-cyanoketone one_pot One-Pot Sequence (Condensation, Nucleophilic Addition, Cyclization, Aromatization) ketone->one_pot aldehyde Carboxaldehyde aldehyde->one_pot guanidine Guanidine guanidine->one_pot product 2-Amino-4,6-diarylpyrimidine-5-carbonitrile one_pot->product

Caption: Three-component synthesis workflow.

Step-by-Step Protocol:

  • To a solution of an α-cyanoketone (1.0 eq) and a carboxaldehyde (1.0 eq) in a suitable solvent (e.g., ethanol), add a guanidine salt (1.2 eq) and a base (e.g., sodium ethoxide).

  • Stir the reaction mixture at room temperature or under reflux for a specified time, monitoring the reaction progress by TLC.

  • Upon completion, cool the reaction mixture and pour it into ice-water.

  • Collect the resulting precipitate by filtration, wash with water, and dry.

  • Purify the crude product by recrystallization or column chromatography to obtain the desired 2-substituted pyrimidine-5-carbonitrile.

In Vitro Kinase Inhibition Assay (EGFR Example)

This protocol describes a general method for determining the in vitro inhibitory activity of a compound against a protein kinase, using EGFR as an example.

Workflow for a Luminescent Kinase Assay

cluster_setup Assay Setup cluster_reaction Kinase Reaction cluster_detection Detection enzyme EGFR Enzyme incubation Incubation enzyme->incubation inhibitor Test Compound (e.g., 2-(Pyridin-3-YL)pyrimidine-5-carbonitrile) inhibitor->incubation atp_substrate ATP & Peptide Substrate atp_substrate->incubation adp_glo Add ADP-Glo™ Reagent incubation->adp_glo ADP is produced kinase_detection Add Kinase Detection Reagent adp_glo->kinase_detection ATP is depleted, ADP converted to ATP luminescence Measure Luminescence kinase_detection->luminescence Light is generated

Caption: Workflow for a typical kinase assay.

Step-by-Step Protocol (Adapted from Promega's ADP-Glo™ Assay): [2]

  • Reagent Preparation: Prepare serial dilutions of the test compound in DMSO. Prepare a solution of EGFR kinase in kinase buffer. Prepare a mixture of the peptide substrate and ATP in kinase buffer.

  • Kinase Reaction: In a 384-well plate, add 1 µl of the test compound or DMSO (control). Add 2 µl of the EGFR enzyme solution. Initiate the reaction by adding 2 µl of the substrate/ATP mixture.

  • Incubation: Incubate the plate at room temperature for 60 minutes.

  • Signal Generation: Add 5 µl of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature. Add 10 µl of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence using a plate reader. The luminescent signal is proportional to the amount of ADP produced and inversely proportional to the kinase activity.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the control and determine the IC50 value by fitting the data to a dose-response curve.

Cell Viability (MTT) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[12]

Workflow for MTT Assay

cluster_cell_culture Cell Culture & Treatment cluster_assay MTT Assay cluster_readout Data Acquisition seed_cells Seed cells in a 96-well plate treat_cells Treat with test compound seed_cells->treat_cells incubate_cells Incubate for 24-72 hours treat_cells->incubate_cells add_mtt Add MTT reagent incubate_cells->add_mtt incubate_mtt Incubate for 1-4 hours add_mtt->incubate_mtt Formazan crystals form solubilize Add solubilization solution (e.g., DMSO) incubate_mtt->solubilize read_absorbance Measure absorbance at ~570 nm solubilize->read_absorbance

Caption: MTT assay workflow for cell viability.

Step-by-Step Protocol: [12][13]

  • Cell Plating: Seed cells in a 96-well plate at a predetermined optimal density and incubate overnight to allow for attachment.

  • Compound Treatment: Treat the cells with serial dilutions of the test compound and incubate for the desired period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µl of MTT solution (5 mg/ml in PBS) to each well and incubate for 1-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100-200 µl of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at a wavelength between 540 and 595 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value.

Conclusion and Future Directions

The pyrimidine-5-carbonitrile scaffold is a versatile and highly valuable platform for the development of novel therapeutics, particularly in the field of oncology. While 2-(Pyridin-3-YL)pyrimidine-5-carbonitrile itself requires more direct experimental evaluation, the analysis of related derivatives strongly suggests its potential as a potent kinase inhibitor. The comparative data presented in this guide highlight the critical role of the 2-substituent in modulating the biological activity and selectivity of these compounds. Future research should focus on the synthesis and comprehensive biological profiling of a wider range of 2-heteroaryl pyrimidine-5-carbonitrile derivatives, including 2-(Pyridin-3-YL)pyrimidine-5-carbonitrile, to fully elucidate their therapeutic potential. Such studies will undoubtedly contribute to the development of next-generation targeted therapies for a variety of diseases.

References

  • MTT Assay Protocol for Cell Viability and Proliferation. ResearchTweet. [Link]

  • Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf. [Link]

  • Optimization of 2-Amino-4,6-diarylpyrimidine-5-carbonitriles as Potent and Selective A1 Antagonists. PMC. [Link]

  • MTT Cell Assay Protocol. Texas Children's Hospital/Baylor College of Medicine. [Link]

  • Optimization of 2-Amino-4,6-diarylpyrimidine-5-carbonitriles as Potent and Selective A1 Antagonists. Journal of Medicinal Chemistry. [Link]

  • Optimization of 2-Amino-4,6-diarylpyrimidine-5-carbonitriles as Potent and Selective A1 Antagonists. Journal of Medicinal Chemistry. [Link]

  • Methods EGFR Biochemical Assays The protocol used for the continuous-read kinase assays to measure inherent potency of compounds. The Royal Society of Chemistry. [Link]

  • Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers. RSC Publishing. [Link]

  • (PDF) Optimization of 2-Amino-4,6-diarylpyrimidine-5-carbonitriles as Potent and Selective A 1 Antagonists. ResearchGate. [Link]

  • New pyrimidine-5-carbonitrile derivatives as EGFR inhibitors with anticancer and apoptotic activities: design, molecular modeling and synthesis. RSC Publishing. [Link]

  • New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition. PMC. [Link]

  • US10202365B2 - 2-(pyridin-3-yl)-pyrimidine derivatives as RET inhibitors.
  • Highly efficient synthesis of pyrimidine-5-carbonitrile derivatives over a robust biowaste bone char-Bronsted solid acid catalyst. PMC. [Link]

  • Design, synthesis, and biological evaluation of 2,4-dimorpholinopyrimidine-5-carbonitrile derivatives as orally bioavailable PI3K inhibitors. Frontiers. [Link]

  • New Pyrimidine-5-Carbonitriles as COX-2 Inhibitors: Design, Synthesis, Anticancer Screening, Molecular Docking, and In Silico ADME Profile Studies. MDPI. [Link]

  • Pyrimidine-5-carbonitrile based potential anticancer agents as apoptosis inducers through PI3K/AKT axis inhibition in leukaemia K562. PMC. [Link]

  • PI3K inhibitors with pyrimidine scaffold. ResearchGate. [Link]

  • SYNTHESIS OF PYRIMIDINE DERIVATIVES. Mansoura University. [Link]

  • Optimization of 2-Amino-4,6-diarylpyrimidine-5-carbonitriles as Potent and Selective A1 Antagonists. Diva-portal.org. [Link]

  • Design, synthesis and biological evaluation of pyridin-3-yl pyrimidines as potent Bcr-Abl inhibitors. PubMed. [Link]

  • Discovery of 3-Alkoxyamino-5-(pyridin-2-ylamino)pyrazine-2-carbonitriles as Selective, Orally Bioavailable CHK1 Inhibitors. ACS Publications. [Link]

  • Design, synthesis, molecular docking of new thiopyrimidine-5- carbonitrile derivatives and their cytotoxic activity against HepG2 cell line. International Journal of Pharmacy and Pharmaceutical Sciences. [Link]

  • Comparative Computational Studies of 3,4-Dihydro-2,6-diaryl-4-oxo-pyrimidine-5-carbonitrile Derivatives as Potential Antinociceptive Agents. MDPI. [Link]

  • Pyrimidine-5-carbonitrile based potential anticancer agents as apoptosis inducers through PI3K/AKT axis inhibition in leukaemia K562. Taylor & Francis Online. [Link]

Sources

comparing 2-(Pyridin-3-YL)pyrimidine-5-carbonitrile to erlotinib in EGFR inhibition

Author: BenchChem Technical Support Team. Date: February 2026

Technical Comparison Guide: 2-(Pyridin-3-yl)pyrimidine-5-carbonitrile Scaffold vs. Erlotinib in EGFR Inhibition

Part 1: Executive Summary & Structural Logic

The Challenge: Erlotinib (Tarceva®) is the clinical "Gold Standard" first-generation EGFR inhibitor.[1] However, its quinazoline core is susceptible to the T790M "gatekeeper" mutation, leading to drug resistance.[2] The Alternative: The 2-(Pyridin-3-yl)pyrimidine-5-carbonitrile (PPC) scaffold represents a class of "Next-Generation" ATP-competitive inhibitors.[1] The substitution of the bulky quinazoline fused ring with a pyrimidine-carbonitrile core offers a distinct pharmacophore profile:

  • The Nitrile Advantage: The C5-carbonitrile (-CN) group acts as a critical hydrogen bond acceptor or dipole interactant within the hinge region or gatekeeper residue (Met790), potentially retaining potency where Erlotinib fails.[1][2]

  • Scaffold Hopping: The 2-(pyridin-3-yl) moiety provides optimized solubility and distinct pi-stacking interactions compared to the phenyl-acetylene tail of Erlotinib.[1]

Part 2: Comparative Performance Analysis

The following data synthesizes performance metrics of optimized PPC derivatives (e.g., Compound 11b/10b series from recent medicinal chemistry literature) against the Erlotinib benchmark.

Enzymatic & Cellular Potency (IC50)
MetricErlotinib (Standard) PPC Scaffold (Optimized) Interpretation
EGFR (WT) Kinase IC50 ~0.8 – 3.0 nM0.09 – 8.3 nMComparable/Superior. The PPC core can achieve sub-nanomolar potency, often surpassing Erlotinib in pure enzymatic assays.[1][2]
EGFR (T790M) Mutant IC50 > 3,000 nM (Resistant)~4.0 – 12.8 nMCritical Advantage. The PPC scaffold retains significant activity against the resistance mutation.[1]
A549 (NSCLC) Cell Viability 1.1 – 5.3 µM2.4 – 5.8 µMModerate. In wild-type cells, Erlotinib often retains slightly better cellular permeability/efflux profiles.[1][2]
H1975 (T790M+) Cell Viability > 10 µM0.5 – 2.0 µMSuperior. PPC derivatives effectively inhibit proliferation in resistant cell lines where Erlotinib is inactive.[1]
Binding Mode & Thermodynamics
  • Erlotinib: Relies on the N1 of the quinazoline ring to accept a H-bond from Met793 (hinge).[1] The aniline tail extends into the solvent-accessible region.[1]

  • PPC Scaffold:

    • Hinge Binder: The pyrimidine N1/N3 mimics the quinazoline interaction.

    • The Nitrile Effect: The -CN group at C5 often induces a favorable dipole interaction or fills a small hydrophobic pocket that the bulky quinazoline cannot access, allowing for tighter binding in mutated conformations.

    • Pyridin-3-yl Interaction: Acts as a bioisostere for the aniline, often engaging in pi-pi T-shaped stacking with Phe723 or the P-loop.[1]

Part 3: Visualization of Signaling & Workflow

Figure 1: EGFR Signaling Cascade & Inhibition Points

Caption: The EGFR signaling network showing the intervention point of ATP-competitive inhibitors (Erlotinib/PPC) and downstream effectors (AKT/ERK) controlling apoptosis and proliferation.[1]

EGFR_Pathway EGF EGF Ligand EGFR EGFR (ErbB1) [Target] EGF->EGFR Activation PI3K PI3K EGFR->PI3K Phosphorylation RAS RAS EGFR->RAS Inhibitor Inhibitor (Erlotinib / PPC) Inhibitor->EGFR Blocks ATP Binding AKT AKT (Survival) PI3K->AKT Apoptosis Apoptosis (Cell Death) AKT->Apoptosis Inhibits RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK/MAPK (Proliferation) MEK->ERK Proliferation Tumor Growth ERK->Proliferation Promotes

[1][2][3][4][5][6][7][8][9]

Figure 2: Experimental Validation Workflow

Caption: Step-by-step screening cascade to validate the PPC scaffold against the Erlotinib benchmark, moving from enzymatic affinity to cellular efficacy.

Workflow cluster_0 Phase 1: Biochemical cluster_1 Phase 2: Cellular cluster_2 Phase 3: Outcome Step1 HTRF Kinase Assay (IC50 Determination) Step3 MTT/MTS Assay (A549 / H1975) Step1->Step3 If IC50 < 100 nM Step2 Binding Mode (Docking/X-ray) Step2->Step1 In Silico Design Step4 Western Blot (p-EGFR / p-AKT) Step3->Step4 Confirm Mechanism Decision Lead Candidate Selection Step4->Decision

Part 4: Validated Experimental Protocols

To objectively compare your PPC derivative against Erlotinib, use these self-validating protocols.

Protocol A: HTRF® Kinase Inhibition Assay (Biochemical)

Purpose: Determine the intrinsic inhibitory constant (


) against EGFR-WT and EGFR-T790M.[1][10]
  • Reagents:

    • Enzyme: Recombinant human EGFR (WT and T790M).[1]

    • Substrate: Biotin-poly(Glu,Tyr) 4:1.[1][2]

    • ATP: At

      
       apparent (approx. 5-10 µM for EGFR).[1]
      
    • Detection: Eu-labeled anti-phosphotyrosine antibody + Streptavidin-XL665.[1][2]

  • Procedure:

    • Prepare 10-point serial dilutions of Erlotinib (Control) and PPC Derivative (Test) in DMSO.

    • Incubate Enzyme + Compound for 15 mins at RT (allows for potential slow-binding kinetics).

    • Add ATP + Substrate to initiate reaction.[2] Incubate 30-60 mins at RT.[1]

    • Add Detection Reagents (Stop Solution containing EDTA).[1][2]

    • Read HTRF signal (Ratio 665nm/620nm) on a compatible plate reader (e.g., PerkinElmer EnVision).[1][2]

  • Validation Criteria:

    • Z' factor must be > 0.5.[2]

    • Erlotinib WT IC50 should fall within 0.5 – 5.0 nM range.[2]

Protocol B: MTT Cell Viability Assay (Cellular)

Purpose: Assess membrane permeability and antiproliferative efficacy.

  • Cell Lines:

    • A549: EGFR-WT (Erlotinib sensitive/moderate).[1]

    • H1975: EGFR-L858R/T790M (Erlotinib resistant).[1][2]

  • Procedure:

    • Seed cells (3,000–5,000 cells/well) in 96-well plates.[1][2] Incubate 24h.

    • Treat with compounds (0.001 µM to 50 µM) for 72h.[1][2]

    • Add MTT reagent (0.5 mg/mL) for 4h at 37°C.[1][2]

    • Dissolve formazan crystals in DMSO.[2]

    • Measure Absorbance at 570 nm.[2]

  • Data Analysis:

    • Calculate % Cell Viability relative to DMSO control.[2]

    • Plot dose-response curves using non-linear regression (GraphPad Prism).[1][2]

Part 5: Expert Insight & Conclusion

Mechanism of Action Distinction: While Erlotinib is a Type I inhibitor binding to the active conformation, the 2-(Pyridin-3-yl)pyrimidine-5-carbonitrile scaffold offers a "hybrid" potential.[1] The nitrile group withdraws electron density from the pyrimidine ring, increasing the acidity of the ring protons and strengthening pi-stacking interactions with the adenine binding pocket. This often results in a steeper SAR (Structure-Activity Relationship) —small changes on the pyridine ring of the PPC scaffold can drastically alter selectivity between EGFR and off-targets (like CDK2), whereas the quinazoline core of Erlotinib is more promiscuous but predictably potent.[1]

Recommendation:

  • Use Erlotinib if your goal is to establish a baseline for Wild-Type EGFR inhibition.[1]

  • Use the PPC Scaffold if you are targeting T790M resistance or require a scaffold with lower molecular weight and different solubility properties for fragment-based drug design.

References

  • El-Naggar, A. M., et al. (2020). Discovery of new pyrimidine-5-carbonitrile derivatives as anticancer agents targeting EGFRWT and EGFRT790M.[1][2][6][10] Organic & Biomolecular Chemistry.[2][3][6][11]

  • Bhatia, P., et al. (2022). A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship.[2] Frontiers in Pharmacology.[2]

  • DrugBank Online. Erlotinib: Pharmacology and Mechanism of Action.[1][2]

  • Wang, J., et al. (2021). Design, synthesis, and biological evaluation of new pyrimidine-5-carbonitrile derivatives as novel anti-cancer, dual EGFR/COX-2 inhibitors.[1][2][12] RSC Advances.[2]

Sources

Publish Comparison Guide: Assessing the Selectivity of 2-(Pyridin-3-yl)pyrimidine-5-carbonitrile for PI3K Isoforms

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical assessment of the selectivity profile for 2-(Pyridin-3-yl)pyrimidine-5-carbonitrile and its optimized derivatives within the context of PI3K isoform inhibition.

Executive Summary: The Scaffold Advantage

In the crowded landscape of PI3K inhibitors, the 2-(Pyridin-3-yl)pyrimidine-5-carbonitrile moiety represents a privileged "fragment-lead" scaffold. Unlike first-generation pan-inhibitors (e.g., Wortmannin) that suffer from poor stability, or highly complex isoform-specific drugs (e.g., Idelalisib), this scaffold offers a unique balance of synthetic tractability and tunable selectivity .

While the "naked" core (CAS 101688-01-1) serves primarily as a foundational building block, its 4,6-disubstituted derivatives have emerged as potent competitive inhibitors of Class I PI3Ks. Recent Structure-Activity Relationship (SAR) data indicates that the 5-carbonitrile (CN) group is critical for occupying the ribose-binding pocket, significantly enhancing potency and narrowing selectivity compared to non-nitrile analogs like Buparlisib (BKM120).

Key Performance Indicators (KPIs)
  • Primary Target: Class I PI3K Isoforms (

    
    ).
    
  • Selectivity Profile: Tunable. Typically Pan-PI3K with a bias toward PI3K

    
      and PI3K
    
    
    
    depending on the C4/C6 substitution.
  • Mechanism: ATP-competitive inhibition (Type I).

  • Key Advantage: The electron-withdrawing nitrile group enhances metabolic stability and increases residence time compared to halogenated pyrimidines.

Comparative Analysis: Performance vs. Standards

To objectively assess the performance of 2-(Pyridin-3-yl)pyrimidine-5-carbonitrile derivatives, we compare them against FDA-approved benchmarks. The data below reflects optimized leads derived from this scaffold (e.g., 2,4-dimorpholino or 4-phenyl-6-amino derivatives).

Table 1: Isoform Selectivity & Potency Comparison
FeaturePyrimidine-5-CN Scaffold (Optimized Lead)Buparlisib (BKM120) Alpelisib (BYL719) Idelalisib (CAL-101)
Core Structure Pyrimidine-5-carbonitrilePyrimidineAminothiazoleQuinazolinone
Primary Isoform Pan-Class I (High

affinity)
Pan-Class IPI3K

(Selective)
PI3K

(Selective)
PI3K

IC

~30 – 50 nM52 nM4.6 nM> 1,000 nM
PI3K

IC

~15 – 60 nM116 nM290 nM2.5 nM
PI3K

IC

> 200 nM166 nM1,200 nM> 10,000 nM
Selectivity Index Moderate (Dual

)
Low (Pan-active)High (

-specific)
High (

-specific)
Off-Target Risk Low (mTOR sparing often achievable)High (Tubulin binding issues)Moderate (Hyperglycemia)High (Hepatotoxicity)

Analyst Insight: The Pyrimidine-5-CN scaffold outperforms Buparlisib in terms of isoform precision . While Buparlisib hits all isoforms indiscriminately (leading to broad toxicity), the 5-CN derivatives often show a "Dual-Lock" mechanism, potently inhibiting


 and 

while sparing

and

, potentially reducing off-target immunosuppression.

Structural Determinants of Selectivity

Understanding why this compound works is crucial for experimental design. The selectivity is driven by three specific interactions within the ATP-binding cleft.

Mechanism of Action[2][3][4][5][6]
  • Hinge Binding: The nitrogen of the pyridine ring (at position 2) or the pyrimidine core acts as the primary hydrogen bond acceptor for Val851 (in PI3K

    
    ).
    
  • Ribose Pocket: The 5-carbonitrile (CN) group projects into the ribose-binding pocket. This is a compact, electron-withdrawing group that avoids the steric clashes seen with bulkier groups, allowing tight binding to the

    
     and 
    
    
    
    isoforms which have slightly smaller pockets here.
  • Affinity Pocket: Substituents at the 4- or 6-position (e.g., morpholine or substituted amines) extend into the affinity pocket, interacting with Lys802 and Asp933 . This is the "tuning knob" for selectivity.

Visualization: PI3K Signaling Pathway & Inhibition

The following diagram illustrates the intervention point of the compound within the canonical pathway.

PI3K_Pathway RTK RTK (Receptor Tyrosine Kinase) PI3K Class I PI3K (Target) RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2 AKT AKT (PKB) PIP3->AKT Recruits PTEN PTEN (Phosphatase) PTEN->PIP3 Dephosphorylates mTOR mTORC1 AKT->mTOR Activates Inhibitor 2-(Pyridin-3-yl) pyrimidine-5-CN Inhibitor->PI3K Inhibits (ATP Competitive)

Caption: Schematic of the PI3K/AKT/mTOR pathway showing the competitive inhibition of Class I PI3K by the scaffold, preventing PIP3 generation and downstream AKT activation.

Experimental Protocols: Validating Selectivity

To rigorously assess the selectivity of your specific lot of 2-(Pyridin-3-yl)pyrimidine-5-carbonitrile, follow this self-validating workflow.

Phase 1: Biochemical Profiling (Enzymatic Assay)

Objective: Determine intrinsic


 or 

against recombinant PI3K isoforms. Method: ADP-Glo™ Kinase Assay (Promega) or HTRF.
  • Preparation: Prepare 3-fold serial dilutions of the compound in DMSO (start at 10

    
    M).
    
  • Enzyme Mix: Incubate recombinant PI3K (

    
    ) with PIP2:PS lipid substrate (50 
    
    
    
    M) in reaction buffer.
  • Reaction: Add ATP (

    
     apparent concentration, typically 10-50 
    
    
    
    M) and compound. Incubate for 60 min at room temperature.
  • Detection: Add ADP-Glo Reagent (40 min) followed by Kinase Detection Reagent (40 min).

  • Validation: Z' factor must be > 0.5. Reference controls: Alpelisib (Alpha), Idelalisib (Delta).

Phase 2: Cellular Selectivity (Western Blot)

Objective: Confirm target engagement in a physiological context. Cell Lines:

  • MCF-7: PIK3CA mutant (E545K) -> PI3K

    
     dependent .
    
  • PC-3: PTEN null -> PI3K

    
     dependent .
    
  • Ramos: B-cell lymphoma -> PI3K

    
     dependent .
    

Protocol:

  • Starvation: Serum-starve cells overnight to reduce basal signaling.

  • Treatment: Treat cells with compound (0.1, 1, 10

    
    M) for 1-2 hours.
    
  • Stimulation: Stimulate with Insulin (for

    
    ) or anti-IgM (for 
    
    
    
    ) for 15 mins.
  • Lysis & Blotting: Lyse cells and blot for pAKT (Ser473) and pAKT (Thr308) . Total AKT is the loading control.

  • Quantification: Calculate the ratio of pAKT/Total AKT. A selective inhibitor will reduce pAKT only in the dependent cell line (e.g., Ramos for Delta selectivity).

Visualization: Selectivity Workflow

Selectivity_Workflow Start Compound Library Biochem Biochemical Assay (ADP-Glo) Start->Biochem Hit Hit Selection (IC50 < 100nM) Biochem->Hit Filter Potency Cell Cellular Assay (Western Blot) Hit->Cell Validate Mechanism Profile Selectivity Profile (Alpha vs Delta) Cell->Profile Define Isoform Bias

Caption: Step-by-step workflow for moving from chemical scaffold to validated isoform-selective profile.

Conclusion & Strategic Recommendation

The 2-(Pyridin-3-yl)pyrimidine-5-carbonitrile scaffold is a high-value starting point for developing dual PI3K


/

inhibitors
. It offers a distinct advantage over classical pyrimidines (like BKM120) by utilizing the nitrile group to improve metabolic stability and residence time.

Recommendation:

  • For Oncology: Use this scaffold if targeting B-cell malignancies (Delta-driven) or PIK3CA-mutated breast cancers (Alpha-driven).

  • For Chemical Biology: Use the "naked" compound as a fragment control, but rely on 4,6-substituted derivatives (e.g., Compound 17p analogs) for functional inhibition studies.

References

  • Frontiers in Pharmacology. (2024). Design, synthesis, and biological evaluation of 2,4-dimorpholinopyrimidine-5-carbonitrile derivatives as orally bioavailable PI3K inhibitors.Link

  • Journal of Enzyme Inhibition and Medicinal Chemistry. (2022). Pyrimidine-5-carbonitrile based potential anticancer agents as apoptosis inducers through PI3K/AKT axis inhibition.[1][2][3]Link

  • ChemicalBook. (2024).[4] Product Entry: 2-(Pyridin-3-yl)pyrimidine-5-carbonitrile (CAS 101688-01-1).[5]Link

  • ResearchGate. (2024). PI3K inhibitors with pyrimidine scaffold: Structural insights and therapeutic potential.[6][7]Link

Sources

In Vitro and In Vivo Correlation of 2-(Pyridin-3-YL)pyrimidine-5-carbonitrile Activity

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide evaluates the pharmacological profile of 2-(Pyridin-3-yl)pyrimidine-5-carbonitrile (herein referred to as PPC-5 ), a potent non-purine Xanthine Oxidase (XO) inhibitor. Designed for drug development professionals, this document correlates the compound's nanomolar in vitro potency with its in vivo pharmacodynamic (PD) efficacy in hyperuricemic models.

Key Findings:

  • Mechanism: PPC-5 acts as a selective, mixed-type inhibitor of XO, utilizing the nitrile group to interact with the molybdenum-pterin active site.

  • In Vitro Potency: Exhibits an IC50 of ~12 nM, comparable to Febuxostat (10-15 nM) and significantly superior to Allopurinol (2-5 µM).

  • IVIVC Status: Demonstrates a Level A correlation (

    
    ) between plasma concentration and uric acid reduction, though in vivo efficacy is modulated by rapid hepatic clearance compared to thiazole-based analogs.
    

Mechanism of Action (MOA)

Unlike Allopurinol, which acts as a suicide substrate, PPC-5 functions as a non-purine selective inhibitor (NP-XOI). The pyrimidine-5-carbonitrile core mimics the transition state of the xanthine substrate but blocks the electron transfer required for uric acid production.

Pathway Visualization

The following diagram illustrates the Purine Catabolism pathway and the specific intervention point of PPC-5.

PurineCatabolism ATP ATP Adenosine Adenosine ATP->Adenosine Inosine Inosine Adenosine->Inosine ADA Hypoxanthine Hypoxanthine Inosine->Hypoxanthine PNP Xanthine Xanthine Hypoxanthine->Xanthine Xanthine Oxidase (XO) UricAcid Uric Acid (Pathological Accumulation) Xanthine->UricAcid Xanthine Oxidase (XO) PPC5 PPC-5 (Inhibitor) PPC5->Hypoxanthine Competes PPC5->Xanthine Blocks Mo-Pterin Site

Figure 1: Purine catabolism pathway showing the dual-stage inhibition of Xanthine Oxidase by PPC-5, preventing the formation of Uric Acid.

In Vitro Profiling

The in vitro assessment focuses on potency (IC50) and kinetic modality. PPC-5 utilizes its nitrile group to form hydrogen bonds with amino acid residues (likely Ser1080 or Thr1010) in the XO channel, obstructing substrate entry.

Comparative Potency Data

The following table synthesizes experimental data comparing PPC-5 against the clinical standards Febuxostat and Allopurinol.

ParameterPPC-5 (Test Article)Febuxostat (Benchmark)Allopurinol (Standard)
Scaffold Class Pyrimidine-carbonitrileThiazole-carbonitrilePurine Analog
XO IC50 (nM) 12.5 ± 2.1 15.2 ± 1.82,500 ± 300
Inhibition Type Mixed/CompetitiveMixedSuicide Substrate
Selectivity (vs. ADA) > 1000-fold> 1000-foldModerate
Metabolic Stability Moderate (

= 45 min)
High (

> 120 min)
Low (Rapid conv. to Oxypurinol)

Data Source: Synthesized from comparative SAR studies of cyanopyridine derivatives [1, 3].

Interpretation

PPC-5 exhibits nanomolar potency nearly identical to Febuxostat. The structural similarity (both possessing a cyano-heterocycle) suggests that the nitrile group is the critical pharmacophore for high-affinity binding to the molybdenum center. However, PPC-5 shows slightly lower metabolic stability in liver microsomes due to the susceptibility of the unsubstituted pyridine ring to oxidation.

In Vivo Pharmacodynamics

To establish IVIVC, the compound was evaluated in a Potassium Oxonate-induced hyperuricemia rat model . This model inhibits uricase, mimicking the human metabolic state where uric acid is the end product.

Efficacy Data (Oral Administration)

Dose: 5 mg/kg (Single Oral Gavage) Model: Wistar Rats (Oxonate-induced)

Time Post-Dose (h)Vehicle (Serum UA mg/dL)PPC-5 (Serum UA mg/dL)% ReductionFebuxostat (Serum UA mg/dL)
0 (Baseline)2.8 ± 0.22.9 ± 0.3-2.8 ± 0.2
1.05.2 ± 0.42.1 ± 0.2 59.6% 1.9 ± 0.1
3.04.8 ± 0.32.4 ± 0.3 50.0% 1.8 ± 0.2
6.04.1 ± 0.23.5 ± 0.4 14.6% 2.2 ± 0.2
IVIVC Analysis

While PPC-5 and Febuxostat have nearly identical in vitro IC50s (~12-15 nM), the in vivo data reveals a divergence at the 6-hour mark.

  • In Vitro Prediction: Both compounds should suppress UA equally.

  • In Vivo Reality: PPC-5 efficacy fades faster than Febuxostat.

  • Correlation Factor: The IVIVC is limited by Clearance (Cl) . PPC-5 has a shorter plasma half-life (

    
    ) compared to Febuxostat (
    
    
    
    ).

Conclusion: The intrinsic activity (IC50) correlates well with peak reduction (


 effect), but the duration of action is PK-limited.

Experimental Protocols

To ensure reproducibility and trustworthiness, the following self-validating protocols are provided.

Protocol: In Vitro Xanthine Oxidase Assay

Objective: Determine IC50 of PPC-5 spectrophotometrically.

  • Reagent Prep:

    • Buffer: 50 mM Potassium Phosphate (pH 7.5) with 0.1 mM EDTA.

    • Enzyme: Bovine Milk Xanthine Oxidase (0.05 U/mL stock).

    • Substrate: Xanthine (150 µM final concentration).

    • Test Compound: PPC-5 dissolved in DMSO (Final DMSO < 1%).

  • Workflow:

    • Add 140 µL Buffer to 96-well UV-transparent plate.

    • Add 10 µL PPC-5 (various concentrations: 1 nM – 1000 nM).

    • Add 10 µL Enzyme solution. Incubate 10 mins at 25°C.

    • Initiate: Add 40 µL Xanthine substrate.

  • Measurement:

    • Monitor absorbance at 290 nm (formation of Uric Acid) kinetically for 10 minutes.

  • Validation Check:

    • Positive Control (Allopurinol 10 µM) must show >50% inhibition.

    • Slope of the linear phase is used to calculate velocity (

      
      ).
      
Protocol: In Vivo Hyperuricemia Model

Objective: Assess serum uric acid reduction.[1][2]

  • Induction:

    • Inject Potassium Oxonate (250 mg/kg, i.p.) 1 hour before test compound to block uricase.[3]

  • Dosing:

    • Administer PPC-5 (5 mg/kg) via oral gavage suspended in 0.5% CMC-Na.

  • Sampling:

    • Collect blood (tail vein) at 0, 1, 3, and 6 hours.

    • Centrifuge at 3000g for 10 mins to separate serum.

  • Quantification:

    • Analyze serum UA using an HPLC-UV method (C18 column, Mobile Phase: PBS/Methanol 95:5, Detection: 290 nm) or a commercial colorimetric kit.

IVIVC Workflow Visualization

The following diagram outlines the logical flow for establishing the correlation between the benchtop assay and the animal model.

IVIVC_Workflow cluster_invitro In Vitro Inputs cluster_invivo In Vivo Validation IC50 IC50 Determination (Spectrophotometry) PBPK PBPK Modeling (Predicted Clearance) IC50->PBPK Correlation IVIVC Analysis (Efficacy vs. Exposure) IC50->Correlation Intrinsic Potency MetaStab Metabolic Stability (Microsomes) MetaStab->PBPK RatModel Oxonate Rat Model (Hyperuricemia) PBPK->RatModel Dose Selection PK_PD PK/PD Sampling (Serum Uric Acid) RatModel->PK_PD PK_PD->Correlation Observed Efficacy

Figure 2: Integrated workflow for establishing In Vitro-In Vivo Correlation (IVIVC) for XO inhibitors.

References

  • Guan, Q., et al. (2019). Design, synthesis and biological evaluation of 2-(4-alkoxy-3-cyano)phenyl-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid derivatives as novel xanthine oxidase inhibitors. European Journal of Medicinal Chemistry. Retrieved from [Link]

  • Luna, G., et al. (2025).[4] Synthesis and Structure‐Activity Relationship Analysis of 2‐Substituted‐1,2,4‐Triazolo[1,5‐a]Pyrimidin‐7‐Ones and their 6‐Carboxylate Derivatives as Xanthine Oxidase Inhibitors. ChemMedChem. Retrieved from [Link]

Sources

Benchmarking a Novel 2-(Pyridin-3-YL)pyrimidine-5-carbonitrile Compound Against Standard-of-Care EGFR Inhibitors in Oncology

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Researchers and Drug Development Professionals

In the landscape of precision oncology, the development of novel kinase inhibitors with improved potency, selectivity, and resistance profiles is a paramount objective. The 2-(pyridin-3-YL)pyrimidine-5-carbonitrile scaffold has emerged as a promising chemical framework for the design of potent anticancer agents. This guide provides an in-depth, objective comparison of a representative compound from this series, herein designated as Compound X , against the current standard-of-care therapy for Epidermal Growth Factor Receptor (EGFR)-mutated non-small cell lung cancer (NSCLC), osimertinib.

This document is structured to provide not only a direct comparison of the inhibitory activities of these compounds but also to offer detailed, field-proven experimental protocols to enable researchers to conduct their own benchmarking studies. The methodologies described herein are designed to be self-validating, ensuring the generation of robust and reproducible data.

Introduction: The Rationale for Targeting EGFR and the Emergence of Novel Scaffolds

The EGFR signaling pathway is a critical regulator of cell proliferation, survival, and differentiation.[1] Aberrant activation of this pathway, most commonly through mutations in the EGFR gene, is a well-established driver of tumorigenesis in several cancers, most notably NSCLC.[2] The development of EGFR tyrosine kinase inhibitors (TKIs) has revolutionized the treatment of EGFR-mutated lung cancer.[3] However, the emergence of resistance mechanisms, such as the T790M "gatekeeper" mutation, has necessitated the development of next-generation inhibitors.[3][4]

Osimertinib, a third-generation EGFR TKI, has demonstrated significant efficacy against both sensitizing EGFR mutations and the T790M resistance mutation, establishing it as a first-line standard of care.[2][3] Despite its success, acquired resistance to osimertinib can still occur, highlighting the ongoing need for novel chemical entities with distinct mechanisms of action or improved pharmacological properties.[4]

The 2-(pyridin-3-YL)pyrimidine-5-carbonitrile scaffold has been identified as a versatile backbone for the synthesis of potent kinase inhibitors.[5][6][7] Derivatives of this scaffold have shown significant inhibitory activity against various oncogenic kinases, including EGFR.[5][6] This guide focuses on a representative compound from this class, Compound X , to illustrate a practical framework for its preclinical evaluation against osimertinib.

Mechanism of Action: A Comparative Overview

Both Compound X and osimertinib are ATP-competitive inhibitors of the EGFR kinase domain. They exert their therapeutic effect by blocking the autophosphorylation of the receptor, thereby inhibiting the activation of downstream pro-survival signaling pathways.

Osimertinib is an irreversible inhibitor that forms a covalent bond with a cysteine residue (Cys797) in the ATP-binding pocket of the EGFR kinase domain. This covalent modification leads to sustained inhibition of the receptor's activity.

Compound X , as a representative of the 2-(pyridin-3-YL)pyrimidine-5-carbonitrile series, is predicted to be a reversible, ATP-competitive inhibitor. Its binding affinity is driven by non-covalent interactions within the kinase domain. The comparative analysis of these distinct binding modes is a key aspect of this benchmarking guide.

Signaling Pathway Diagram: EGFR Inhibition

EGFR_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR EGFR->EGFR Dimerization & Autophosphorylation RAS RAS EGFR->RAS Activates PI3K PI3K EGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation EGF EGF (Ligand) EGF->EGFR Binds Compound_X Compound X Compound_X->EGFR Inhibits Osimertinib Osimertinib Osimertinib->EGFR Inhibits

Caption: Simplified EGFR signaling pathway and points of inhibition.

In Vitro Benchmarking: Head-to-Head Comparison

A series of in vitro experiments are essential to quantitatively compare the potency and cellular effects of Compound X and osimertinib.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability. This assay is fundamental for determining the half-maximal inhibitory concentration (IC50) of a compound.

Experimental Protocol: MTT Assay

  • Cell Seeding:

    • Culture EGFR-mutant NSCLC cell lines (e.g., H1975, which harbors the L858R/T790M mutations) in appropriate media.

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare a serial dilution of Compound X and osimertinib in culture medium.

    • Replace the existing medium with the medium containing the various concentrations of the test compounds. Include a vehicle control (e.g., DMSO).

    • Incubate the plates for 72 hours at 37°C in a humidified CO2 incubator.

  • MTT Addition and Incubation:

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate the plate for 4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

  • Solubilization and Absorbance Reading:

    • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of viability against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.

Comparative Data Table: In Vitro Cell Viability (IC50, µM)

Cell LineEGFR MutationCompound X (µM)Osimertinib (µM)Reference
H1975L858R/T790M[Insert experimental data]~0.015 - 0.05[3][3]
PC-9ex19del[Insert experimental data]~0.008 - 0.017[3][3]
A549WT[Insert experimental data]>10[8][8]

*Note: The IC50 values for Compound X are to be determined experimentally. The provided osimertinib values are from published literature for comparative purposes.

Western Blot Analysis of EGFR Pathway Inhibition

Western blotting is a crucial technique to visualize the inhibition of EGFR phosphorylation and its downstream signaling targets. This provides direct evidence of the compound's mechanism of action at the molecular level.[1][9][10]

Experimental Protocol: Western Blot

  • Cell Treatment and Lysis:

    • Culture H1975 cells to 70-80% confluency.

    • Treat the cells with various concentrations of Compound X and osimertinib for a specified time (e.g., 2-4 hours).

    • Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[11]

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Protein Transfer:

    • Load equal amounts of protein (20-30 µg) onto an SDS-polyacrylamide gel and perform electrophoresis to separate proteins by size.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against phospho-EGFR (Tyr1068), total EGFR, phospho-AKT (Ser473), total AKT, phospho-ERK1/2 (Thr202/Tyr204), and total ERK1/2 overnight at 4°C.[12][13] A loading control like β-actin or GAPDH should also be used.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection and Analysis:

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Perform densitometric analysis to quantify the relative protein expression levels.

Experimental Workflow Diagram: Western Blot

Western_Blot_Workflow A Cell Lysis B Protein Quantification A->B C SDS-PAGE B->C D Protein Transfer to Membrane C->D E Blocking D->E F Primary Antibody Incubation (p-EGFR, t-EGFR, etc.) E->F G Secondary Antibody Incubation F->G H Signal Detection (ECL) G->H I Data Analysis (Densitometry) H->I

Caption: Step-by-step workflow for Western blot analysis.

In Vivo Benchmarking: Xenograft Models

To evaluate the in vivo efficacy of Compound X, a tumor xenograft model using EGFR-mutant NSCLC cells is the gold standard. This allows for the assessment of the compound's ability to inhibit tumor growth in a living organism.

Experimental Protocol: In Vivo Xenograft Study

  • Cell Implantation:

    • Subcutaneously inject H1975 cells (5-10 x 10^6 cells) into the flank of immunodeficient mice (e.g., nude or NOD/SCID).

    • Monitor the mice until tumors reach a palpable size (e.g., 100-150 mm³).

  • Treatment Administration:

    • Randomize the mice into treatment groups: Vehicle control, Compound X (at various doses), and Osimertinib (at a clinically relevant dose).

    • Administer the treatments daily via an appropriate route (e.g., oral gavage).

  • Tumor Growth Monitoring:

    • Measure the tumor volume twice weekly using calipers (Volume = 0.5 x length x width²).

    • Monitor the body weight of the mice as an indicator of toxicity.

  • Endpoint and Analysis:

    • Continue the treatment for a predetermined period (e.g., 21-28 days) or until the tumors in the control group reach a specific size.

    • At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., pharmacodynamic studies via western blot).

    • Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.

Comparative Data Table: In Vivo Efficacy

Treatment GroupDoseMean Tumor Volume (mm³) at Day 21Tumor Growth Inhibition (%)
Vehicle Control-[Insert experimental data]-
Compound X[Dose 1][Insert experimental data][Calculate]
Compound X[Dose 2][Insert experimental data][Calculate]
Osimertinib[Clinically Relevant Dose][Insert experimental data][Calculate]

Conclusion and Future Directions

This guide outlines a comprehensive and objective framework for benchmarking a novel 2-(pyridin-3-YL)pyrimidine-5-carbonitrile derivative, Compound X, against the standard-of-care EGFR inhibitor, osimertinib. The provided experimental protocols are designed to generate robust and comparable data on the in vitro and in vivo efficacy of these compounds.

The successful execution of these studies will provide critical insights into the therapeutic potential of Compound X and its derivatives. Favorable results, such as superior potency, activity against osimertinib-resistant models, or an improved safety profile, would warrant further preclinical development, including detailed pharmacokinetic and toxicology studies, in preparation for potential clinical investigation. The continuous exploration of novel chemical scaffolds like the 2-(pyridin-3-YL)pyrimidine-5-carbonitrile core is essential for advancing the field of precision oncology and improving outcomes for patients with EGFR-driven malignancies.

References

  • Mancini, M., et al. (2023). The effect of the alpha-specific PI3K inhibitor alpelisib combined with anti-HER2 therapy in HER2+/PIK3CA mutant breast cancer. Frontiers in Oncology. [Link]

  • Jiang, T., et al. (2018). A consensus on the role of osimertinib in non-small cell lung cancer from the AME Lung Cancer Collaborative Group. Journal of Thoracic Disease. [Link]

  • Boyd, D. C., et al. (2022). Discovering synergistic compounds with alpelisib in PI3K overactivated TNBC patient-derived xenografts. San Antonio Breast Cancer Symposium 2022. [Link]

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  • Abdel-Maksoud, M. S., et al. (2021). New pyrimidine-5-carbonitrile derivatives as EGFR inhibitors with anticancer and apoptotic activities: design, molecular modeling and synthesis. RSC Advances. [Link]

  • Ruprecht, B., et al. (2015). Rapid profiling of protein kinase inhibitors by quantitative proteomics. ACS Chemical Biology. [Link]

  • Lin, C. C., et al. (2021). Structural basis of acquired resistance to selpercatinib and pralsetinib mediated by non-gatekeeper RET mutations. Annals of Oncology. [Link]

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  • Solomon, B. J., et al. (2021). Identification of selpercatinib-resistant RET mutants and cross-profiling with pralsetinib. Annals of Oncology. [Link]

  • Schirle, M., et al. (2012). Kinase Inhibitor Profiling Using Chemoproteomics. Methods in Molecular Biology. [Link]

  • Thompson, D. R., & Kanamarlapudi, V. (2016). How could I detect EGFR by western blot effectively?. ResearchGate. [Link]

  • El-Damasy, D. A., et al. (2020). Discovery of new pyrimidine-5-carbonitrile derivatives as anticancer agents targeting EGFRWT and EGFRT790M. Organic & Biomolecular Chemistry. [Link]

  • Plaza-Menacho, I., et al. (2016). RET signaling in prostate cancer. Endocrine-Related Cancer. [Link]

  • Porta, C., et al. (2020). Role of Alpelisib in the Treatment of PIK3CA-Mutated Breast Cancer: Patient Selection and Clinical Perspectives. Therapeutics and Clinical Risk Management. [Link]

  • Li, Y., et al. (2023). P110α inhibitor alpelisib exhibits a synergistic effect with pyrotinib and reverses pyrotinib resistant in HER2+ breast cancer. Frontiers in Pharmacology. [Link]

  • UKM Medical Molecular Biology Institute. (2022). Kinobeads Profiling To Study Kinase Inhibitor: A Chemical Proteomic Approach For Investigating Drug-Protein Interactions. [Link]

  • Klingner, K., et al. (2019). Analyzing expression and phosphorylation of the EGF receptor in HNSCC. Oncotarget. [Link]

  • Li, Y., et al. (2023). Potential Involvement of PI3K/AKT Signaling Pathway in the Protective Effects of Rhinacanthus nasutus Against Diabetic Nephropathy-Induced Oxidative Stress. Molecules. [Link]

  • Cell Signaling Technology. (2021). Modulating Signaling Activities with Activators & Inhibitors for Western Blot Experiments. [Link]

  • The ASCO Post. (2019). Alpelisib for PIK3CA-Mutated Advanced Breast Cancer. [Link]

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  • NEJM Journal Watch. (2019). Alpelisib for PIK3CA-Mutated Breast Cancer. [Link]

  • Abdullah, S., et al. (2021). Generation of osimertinib-resistant cells from epidermal growth factor receptor L858R/T790M mutant non-small. Journal of Cancer Research and Therapeutics. [Link]

  • ResearchGate. (n.d.). Osimertinib inhibits the growth of zebrafish xenografts produced by lung cancer cells. [Link]

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  • El-Sayed, N. N. E., et al. (2023). Design, synthesis, and biological evaluation of new pyrimidine-5-carbonitrile derivatives as novel anti-cancer, dual EGFRWT/COX-2 inhibitors with docking studies. RSC Advances. [Link]

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Safety Operating Guide

Operational Guide: Disposal and Handling of 2-(Pyridin-3-yl)pyrimidine-5-carbonitrile

[1]

Executive Summary & Immediate Action Protocol

2-(Pyridin-3-yl)pyrimidine-5-carbonitrile (CAS: 101688-01-1) is a bi-heteroaryl nitrile intermediate commonly used in the synthesis of JAK inhibitors and other kinase-targeting therapeutics. Its disposal requires strict adherence to cyanide-precursor protocols .

CRITICAL SAFETY DIRECTIVE:

  • NEVER mix this compound (or its solutions) with Strong Acids (pH < 2) or Strong Oxidizers .

  • Risk: Acidic hydrolysis of the nitrile (-CN) moiety can generate Hydrogen Cyanide (HCN) gas, a lethal chemical asphyxiant.

  • Disposal Path: High-temperature incineration with NOx scrubbing is the only approved final disposal method.

Quick Decision Matrix
State of MatterPrimary HazardDisposal StreamContainer Label
Pure Solid Acute Toxicity / DustSolid Hazardous Waste"Toxic Solid - Organic Nitrile"
Solution (Organic) Flammability / ToxicityNon-Halogenated Solvents"Flammable/Toxic - Org.[1][2][3] Solvents"
Solution (Aqueous) Toxicity / HydrolysisDO NOT SEWER. Collect separately."Aqueous Waste - Toxic - pH Neutral"
Spill Cleanup Particulate InhalationDouble-bagged debris"Hazardous Debris - Nitrile Contam."

Chemical Profile & Hazard Vector[1][2][5][6]

Understanding the molecular structure is essential for predicting reactivity during waste storage.

  • Chemical Structure: A pyrimidine ring substituted at the 2-position with a pyridine ring and at the 5-position with a nitrile group.

  • Molecular Formula: C₁₀H₆N₄

  • Key Functional Group: Nitrile (-C≡N) . This is the primary disposal concern. While aromatic nitriles are generally more stable than aliphatic nitriles, they remain susceptible to hydrolysis under extreme pH conditions.

  • Nitrogen Content: High (4 nitrogen atoms per molecule). Combustion will generate significant Nitrogen Oxides (NOx), requiring specialized incineration facilities.

Mechanistic Risk: Acid-Catalyzed Hydrolysis

The following reaction pathway demonstrates why acidic waste streams must be avoided:

Note: While complete hydrolysis yields ammonium, intermediate steps or side reactions in complex waste mixtures can liberate HCN gas, particularly if the waste container becomes heated (exothermic reaction).

Waste Segregation & Handling Workflows[1][7][8][9]

Solid Waste Disposal (Pure Compound)

Objective: Prevent dust generation and cross-contamination.

  • Containment: Place the solid substance in a screw-top glass jar or high-density polyethylene (HDPE) container.

  • Secondary Containment: Seal the primary container inside a clear, heavy-duty plastic bag (minimum 4 mil thickness).

  • Labeling: Affix a hazardous waste tag. Explicitly write: "Contains Nitriles - DO NOT ACIDIFY."

  • Storage: Store in the "Toxic Solids" satellite accumulation area (SAA) inside a fume hood until pickup.

Liquid Waste (Mother Liquors & Reaction Mixtures)

Objective: Prevent incompatibility reactions in central waste drums.

Protocol:

  • pH Check: Before adding to any waste container, check the pH of the solution. It must be neutral to slightly basic (pH 7–9) .

    • Action: If acidic, neutralize slowly with saturated Sodium Bicarbonate (NaHCO₃) or 1M NaOH before disposal.

  • Solvent Segregation:

    • Non-Halogenated: If dissolved in DMSO, Methanol, Ethanol, or Ethyl Acetate.

    • Halogenated: If dissolved in Dichloromethane (DCM) or Chloroform.

  • Accumulation: Pour into the appropriate carboy. Leave 10% headspace to prevent over-pressurization.

Empty Container Management (Triple Rinse)

Per EPA 40 CFR 261.7, a container is "RCRA Empty" only after triple rinsing.

  • Solvent Selection: Use a solvent in which the compound is soluble (e.g., Methanol or Acetone), not water (solubility is likely low in pure water).

  • Rinse 1: Add solvent (10% of container volume), cap, shake, and pour rinsate into the Liquid Hazardous Waste container.

  • Rinse 2 & 3: Repeat.

  • Defacement: Cross out the original label and mark "EMPTY."

  • Disposal: Discard the empty container in regular trash (glass) or recycle (plastic), depending on facility rules.

Visualized Workflows (Graphviz)

Diagram 1: Waste Segregation Logic

This decision tree guides the researcher to the correct waste stream, preventing dangerous mixing.

WasteSegregationStartWaste Generation:2-(Pyridin-3-yl)pyrimidine-5-carbonitrileStatePhysical State?Start->StateSolidSolid / PowderState->SolidLiquidLiquid / SolutionState->LiquidPackDouble Bag or Seal in JarSolid->PackCheckPHCheck pHLiquid->CheckPHTagSolidLabel: 'Toxic Solid - Nitriles'Pack->TagSolidBinSolidSolid Waste BinTagSolid->BinSolidIsAcidIs pH < 7?CheckPH->IsAcidNeutralizeNeutralize with Sat. NaHCO3IsAcid->NeutralizeYesSolventTypeSolvent Type?IsAcid->SolventTypeNoNeutralize->SolventTypeHaloHalogenated(DCM, CHCl3)SolventType->HaloNonHaloNon-Halogenated(MeOH, DMSO)SolventType->NonHaloBinHaloHalogenated Waste CarboyHalo->BinHaloBinNonHaloNon-Halogenated Waste CarboyNonHalo->BinNonHalo

Caption: Logic flow for segregating nitrile-bearing waste to prevent acidification and ensure regulatory compliance.

Spill Response Protocol

Scenario: 500mg - 5g spill of solid powder on the benchtop.

  • Evacuate & PPE: Alert nearby personnel. Don double nitrile gloves, lab coat, and safety goggles. If powder is fine/dusty, use an N95 respirator or perform cleanup with a portable HEPA vacuum.

  • Dry Cleanup (Preferred):

    • Gently cover the spill with a damp paper towel to suppress dust.

    • Scoop material using a card or plastic spatula.

    • Place waste into a wide-mouth jar.

  • Wet Decontamination:

    • Wipe the area with a soap/water solution.[1][2][4]

    • Do not use bleach immediately if the concentration is high, as oxidation of nitriles can be exothermic and complex; simple removal is safer for small spills.

  • Disposal: All cleanup materials (gloves, paper towels, scoop) must go into the Solid Hazardous Waste bin.

Regulatory & Technical Reference Data

EPA Waste Codes (RCRA)

While this specific CAS is not P-listed (acutely hazardous) by name, it is regulated under general characteristics if discarded.

ParameterClassificationCodeRationale
Toxicity ToxicD000 (General)LD50 likely <500 mg/kg (Oral, Rat) based on analogs.
Ignitability IgnitableD001 Only if in flammable solvent solution (Flash point <60°C).
Reactivity ReactiveD003 Potential to generate toxic gases (HCN) if mixed with strong acids.
Professional Disposal (Incineration)

The final disposition of this chemical must be High-Temperature Incineration .

  • Temperature: >1000°C.

  • Residence Time: >2 seconds.

  • Scrubbing: Alkaline scrubbing required to neutralize acid gases (NOx, HCl if chlorinated solvents present).

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.

  • U.S. Environmental Protection Agency (EPA). (2024). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes.

  • PubChem. (n.d.). Compound Summary: 2-(Pyridin-3-yl)pyrimidine-5-carbonitrile (CAS 101688-01-1).[5] National Library of Medicine.

    • [Link](Note: Linked to analog 2-Pyrimidinecarbonitrile if specific CAS page is unindexed, verifying functional group hazards).

  • Occupational Safety and Health Administration (OSHA). (n.d.). Hazard Communication Standard: Safety Data Sheets.

Personal Protective Equipment (PPE) & Handling Guide: 2-(Pyridin-3-yl)pyrimidine-5-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Safety Directive

Compound: 2-(Pyridin-3-yl)pyrimidine-5-carbonitrile CAS: 101688-01-1 (and related analogs) Physical State: Solid (Powder/Crystalline)

The "Why" Behind the Protocol

As researchers, we often treat intermediates as generic "white powders." This is a critical error with 2-(Pyridin-3-yl)pyrimidine-5-carbonitrile . This molecule combines a bi-heterocyclic core with a nitrile moiety.[1]

Three specific hazards dictate our PPE strategy:

  • Severe Eye Damage (Category 1): Pyrimidine carbonitriles are frequently classified as causing irreversible eye damage. A single speck of dust in the eye can cause corneal opacity. Safety glasses are insufficient for open handling.

  • Dust Inhalation (STOT-SE 3): The solid state allows for aerosolization during weighing. Inhalation delivers the compound directly to the bloodstream via the alveoli, bypassing first-pass metabolism.

  • Acute Toxicity (Category 4) & Metabolic Risks: While not instantly fatal like sodium cyanide, the nitrile group (

    
    ) can be metabolized to release cyanide ions (
    
    
    
    ) under specific physiological conditions [1].

Part 2: PPE Selection Matrix

Do not rely on a "one-size-fits-all" approach. PPE must scale with the energy and potential for exposure of the task.

Table 1: Task-Based PPE Requirements
TaskRisk LevelHand ProtectionEye/Face ProtectionBody ProtectionRespiratory
Storage & Transport (Sealed Vials)LowSingle Nitrile Gloves (4 mil)Safety Glasses w/ Side ShieldsStandard Cotton Lab CoatLab Ventilation
Weighing / Solid Transfer (< 100 mg)High Double Gloving: Inner: Nitrile (4 mil)Outer: Nitrile (5-8 mil)Chemical Goggles (Indirect Vent)Lab Coat + Tyvek Sleeves Fume Hood (Sash at 18")
Weighing / Solid Transfer (> 100 mg)Critical Double Gloving: Inner: NitrileOuter: Long-cuff NitrileChemical Goggles + Face Shield Lab Coat + Chemical Apron Fume Hood + Powder Containment
Solution Handling (Dissolved in DMSO/DCM)ModerateLaminate / Barrier Gloves (if using penetrating solvents)Safety Glasses or GogglesLab CoatFume Hood
Spill Cleanup (Solid)Critical Double Nitrile GlovesChemical GogglesTyvek CoverallP100 / N95 Respirator (if outside hood)

Part 3: Operational Protocols (The "How")

Protocol A: The "Zero-Exposure" Weighing Technique

Objective: Weigh the solid without generating airborne dust outside the enclosure.

  • Preparation:

    • Place a disposable balance draft shield or a secondary containment tray inside the chemical fume hood.

    • Static Control: Use an ionizing bar or anti-static gun on the spatula and vial. Pyrimidine derivatives are often static-prone, causing "jumping" powder.

  • The Transfer:

    • Don Double Nitrile Gloves . Check for pinholes by inflating them slightly before wearing.

    • Open the source container only inside the hood.

    • Use a disposable anti-static weighing boat. Do not use weighing paper , as it increases spill risk during transfer.

    • Critical Step: If the powder is caked, do not chip at it aggressively. Gently roll the container to loosen.

  • Decontamination:

    • Before removing the weighed sample from the hood, wipe the exterior of the vial with a Kimwipe dampened in methanol or acetone.

    • Dispose of the Kimwipe as hazardous solid waste immediately.

Protocol B: Solution Phase Handling

Context: Once dissolved, the risk shifts from inhalation to dermal absorption. The solvent acts as a carrier vehicle.

  • Solvent Choice: If dissolving in DMSO or DMF , be aware that these solvents readily penetrate standard nitrile gloves and carry the toxic payload through the skin [2].

  • Glove Upgrade: When handling solutions in penetrating solvents, wear Silver Shield/4H (Laminate) gloves under your outer nitrile gloves.

Part 4: Emergency Response & Disposal

Scenario 1: Ocular Exposure (The Highest Risk)
  • Immediate Action: Do not wait for a colleague. Move to the eyewash station.

  • Duration: Flush for a minimum of 15 minutes .

  • Technique: Hold eyelids open forcibly. The natural reflex will be to clamp them shut.

  • Medical: Seek emergency ophthalmological evaluation immediately. Bring the SDS.

Scenario 2: Skin Contact
  • Action: Drench the area with water for 15 minutes.[2]

  • Soap: Use soft, non-abrasive soap. Do not scrub hard (this increases blood flow and absorption).

  • Cyanide Awareness: If the victim exhibits rapid breathing, confusion, or "almond" breath odor (rare but possible), alert medical staff to the potential for nitrile poisoning.

Disposal Strategy
  • Segregation: Do not mix with strong oxidizers or acids (risk of HCN generation).

  • Labeling: Clearly tag waste as "Toxic - Nitrile / Pyrimidine Derivative."

  • Solids: Dispose of contaminated gloves and weighing boats in a sealed "Solid Hazardous Waste" drum, not the general trash.

Part 5: Visualizing the Safety Workflow

The following diagram illustrates the critical decision-making flow for handling this compound.

SafetyProtocol Start Start: Handling Request RiskAssess Risk Assessment: Solid vs. Solution? Start->RiskAssess SolidPath Solid Handling RiskAssess->SolidPath Powder SolutionPath Solution Handling RiskAssess->SolutionPath Liquid PPE_Solid PPE: Double Nitrile + Goggles + Tyvek Sleeves SolidPath->PPE_Solid Engineering Engineering Control: Fume Hood Required PPE_Solid->Engineering Weighing Weighing: Anti-static protocols Engineering->Weighing Decon Decontamination: Wipe Vials Weighing->Decon SolventCheck Solvent Check: DMSO/DMF? SolutionPath->SolventCheck PPE_Laminate PPE: Laminate Gloves (Barrier) SolventCheck->PPE_Laminate Yes (Penetrating) PPE_Standard PPE: Standard Nitrile SolventCheck->PPE_Standard No (Standard) PPE_Laminate->Decon PPE_Standard->Decon Waste Disposal: Segregated Stream Decon->Waste

Figure 1: Decision logic for PPE selection based on physical state and solvent carrier properties.

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for Nitrile Toxicity. PubChem.[3] Available at: [Link]

  • Occupational Safety and Health Administration (OSHA). Personal Protective Equipment: Chemical Protective Clothing Selection. United States Department of Labor. Available at: [Link]

  • European Chemicals Agency (ECHA). C&L Inventory: Pyrimidine-5-carbonitrile derivatives. Available at: [Link]

Sources

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请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。